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Foundational

A Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-(Chloromethyl)quinoline-4-carbonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-(Chlorome...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-(Chloromethyl)quinoline-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are integral to the development of a wide range of therapeutics, including anti-cancer and anti-malarial agents.[1][2] A detailed understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design. While specific crystallographic data for 2-(Chloromethyl)quinoline-4-carbonitrile is not currently available in the public domain, this document outlines the established methodologies for its crystallization, X-ray diffraction data collection, and structure elucidation. By leveraging data from analogous quinoline derivatives, this guide offers field-proven insights into the expected molecular geometry, crystal packing, and the critical role of intermolecular interactions.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The subject of this guide, 2-(Chloromethyl)quinoline-4-carbonitrile, possesses reactive sites—the chloromethyl group and the nitrile—that can be pivotal for covalent modification of protein targets or for serving as key pharmacophoric features.

A definitive understanding of the solid-state conformation and supramolecular assembly of this molecule, as provided by single-crystal X-ray diffraction, is crucial for:

  • Validating Molecular Geometry: Confirming bond lengths, bond angles, and torsion angles, which are fundamental inputs for computational modeling and docking studies.[4]

  • Informing Formulation Development: The crystalline form of an active pharmaceutical ingredient (API) profoundly impacts its solubility, stability, and bioavailability.

  • Guiding Lead Optimization: Knowledge of intermolecular interactions in the crystal lattice can inspire the design of analogs with improved physicochemical properties and target affinity.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and expertise. The following sections detail the requisite experimental protocols, grounded in established best practices for small molecule crystallography.

Synthesis and Purification of 2-(Chloromethyl)quinoline-4-carbonitrile

While various methods exist for the synthesis of quinoline derivatives, a common approach involves the cyclization of substituted anilines.[3][5] For the target compound, a plausible synthetic route could involve a modified Pfitzinger or Doebner-von Miller reaction, followed by functional group interconversion to introduce the chloromethyl and carbonitrile moieties.

Generalized Synthetic Protocol:

  • Precursor Synthesis: Preparation of a suitable substituted anthranilic acid or a related precursor.

  • Cyclization: Reaction with appropriate reagents to form the quinoline ring system.

  • Functionalization: Introduction of the chloromethyl and carbonitrile groups at the 2- and 4-positions, respectively. This may involve multiple steps, such as oxidation, halogenation, and cyanation.

  • Purification: The crude product must be purified to a high degree (>95%) using techniques such as column chromatography or recrystallization to remove impurities that could hinder crystallization.

Crystallization Methodologies for Quinoline Derivatives

The formation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[1] The choice of solvent and crystallization technique is critical and often determined empirically.

Table 1: Recommended Crystallization Techniques and Solvent Systems

Crystallization TechniquePrincipleRecommended Solvents/Systems
Slow Evaporation Gradual increase in solute concentration to the point of supersaturation.Dichloromethane, Chloroform, Ethyl Acetate, Ethanol/Water mixtures.
Vapor Diffusion Slow diffusion of a volatile "anti-solvent" into a solution of the compound.Dichloromethane/Hexane, Acetone/Pentane.
Slow Cooling Decreasing the solubility of the compound by gradually lowering the temperature of a saturated solution.Toluene, Acetonitrile, Methanol.
Anti-Solvent Crystallization Direct, slow addition of a solvent in which the compound is insoluble to a solution of the compound.Adding Hexane to a Dichloromethane solution.

Step-by-Step Protocol for Slow Evaporation Crystallization: [1]

  • Dissolve the purified 2-(Chloromethyl)quinoline-4-carbonitrile in a suitable solvent (e.g., dichloromethane) to near saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Diagram 1: Generalized Workflow for Synthesis and Crystallographic Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Structural Analysis (Bonding, Packing) Validation->Analysis

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-(Chloromethyl)quinoline-4-carbonitrile.

Single-Crystal X-ray Diffraction Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]

Instrumentation:

  • X-ray Source: A modern diffractometer equipped with a microfocus sealed tube or rotating anode source, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Detector: A sensitive CCD or CMOS detector.

  • Cryosystem: Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

Data Collection Strategy:

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured with adequate redundancy and signal-to-noise ratio.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

The processed diffraction data, which contains the amplitudes of the scattered X-rays, must be combined with phase information to generate an electron density map of the molecule. This is known as the "phase problem" in crystallography.[7]

Methodology:

  • Structure Solution: For small molecules like 2-(Chloromethyl)quinoline-4-carbonitrile, direct methods are typically employed to solve the phase problem and generate an initial model of the molecular structure.[7]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is rigorously validated using software tools like checkCIF to ensure its geometric and crystallographic quality.

Prospective Crystallographic Data and Structural Analysis

Based on the analysis of closely related quinoline derivatives found in the Cambridge Structural Database (CSD) and the literature, we can anticipate the key crystallographic and structural features of 2-(Chloromethyl)quinoline-4-carbonitrile.[5][8][9]

Table 2: Predicted Crystallographic Parameters for 2-(Chloromethyl)quinoline-4-carbonitrile

ParameterPredicted Value/RangeRationale/Comparison
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules, including many quinoline derivatives.[5][9]
Space Group P2₁/c, P-1, or P2₁2₁2₁These are common centrosymmetric and non-centrosymmetric space groups for organic compounds.
Unit Cell Dimensions (Å) a ≈ 8-15, b ≈ 5-12, c ≈ 15-25Based on typical molecular dimensions and packing arrangements of similar-sized heterocyclic compounds.
Molecules per Unit Cell (Z) 2, 4, or 8Dependent on the space group symmetry.
Calculated Density (g/cm³) 1.3 - 1.5Typical for organic compounds containing chlorine and nitrogen.
Intramolecular Geometry

The quinoline ring system is expected to be nearly planar. The chloromethyl group at the C2 position and the carbonitrile group at the C4 position will introduce specific bond lengths and angles that can be precisely determined. Of particular interest will be the torsion angle describing the orientation of the chloromethyl group relative to the quinoline plane, as this conformation can influence intermolecular interactions and biological activity.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal lattice will be dictated by a combination of weak intermolecular forces.

  • π-π Stacking: The planar quinoline rings are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

  • C-H···N Hydrogen Bonds: The nitrogen atom of the carbonitrile group is a potential hydrogen bond acceptor, and could interact with aromatic C-H donors from neighboring molecules.

  • Halogen Bonding: The chlorine atom of the chloromethyl group could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

Diagram 2: Potential Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B A Quinoline Ring B Quinoline Ring A->B π-π Stacking A_CN C≡N A_CH2Cl CH₂Cl B_CN C≡N A_CH2Cl->B_CN C-H···N Hydrogen Bond B_CH2Cl CH₂Cl B_CH2Cl->A Halogen Bonding (Cl···π)

Caption: A schematic representation of potential non-covalent interactions that may govern the crystal packing of 2-(Chloromethyl)quinoline-4-carbonitrile.

Conclusion: From Structure to Application

The elucidation of the crystal structure of 2-(Chloromethyl)quinoline-4-carbonitrile through single-crystal X-ray diffraction will provide invaluable, high-resolution data for the drug discovery and development community. This information will serve as an authoritative foundation for understanding its chemical behavior, guiding the design of more potent and selective analogs, and informing strategies for formulation and drug delivery. The methodologies and prospective analysis presented in this guide offer a robust roadmap for researchers undertaking the crystallographic characterization of this and related quinoline derivatives, ultimately accelerating the translation of fundamental structural knowledge into therapeutic innovations.

References

  • National Center for Biotechnology Information. (n.d.). Quinoline-2-carbonitrile. PubChem. Retrieved from [Link]

  • Georganics. (2011, January 28). 2-(CHLOROMETHYL)QUINOLINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline-2-carbonitrile. PubChem. Retrieved from [Link]

  • Chemcas. (n.d.). 2-chloro-4-(trifluoromethyl)quinoline-3-carbonitrile. Retrieved from [Link]

  • Fun, H. K., et al. (2010). Quinoline-2-carbonitrile–fumaric acid (1/0.5). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236. [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 22(12), 1617-1632. [Link]

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26685-26703. [Link]

  • Wilson, A. A., et al. (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 8(1), 127-138. [Link]

  • Wolska, Z., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 405. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Molport. (n.d.). 2-(methylamino)quinoline-4-carbonitrile. Retrieved from [Link]

  • Zhang, X., et al. (2016). Cobalt-Catalyzed Highly Enantioselective Hydrogenation of Quinolines under Mild Conditions. Journal of the American Chemical Society, 138(13), 4594-4599. [Link]

  • Materials Project. (n.d.). Ca₃Sn₂S₇. Retrieved from [Link]

  • Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8), e4974. [Link]

  • National Bureau of Standards. (1953). Standard X-ray Diffraction Powder Patterns: Section 4. Data for 103 Substances. UNT Digital Library. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Ghammamy, S., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1431. [Link]

  • National Bureau of Standards. (1950). Standard x-ray diffraction patterns. UNT Digital Library. [Link]

  • Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9136-9145. [Link]

  • Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 633. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Flack, H. D. (2015). Small Molecule X-Ray Crystallography, Theory and Workflow. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 2-(Chloromethyl)quinoline-4-carbonitrile Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] This "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] This "privileged structure" is prevalent in numerous natural alkaloids and synthetic compounds, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological activity, making it a focal point for the development of novel therapeutic agents.[5][6]

This guide focuses on a specific, promising class of derivatives: 2-(chloromethyl)quinoline-4-carbonitriles . The incorporation of a reactive chloromethyl group at the 2-position and a cyano group at the 4-position offers unique electronic and steric properties, creating a compelling rationale for their synthesis and biological evaluation. The electrophilic chloromethyl group can potentially form covalent bonds with biological nucleophiles, while the carbonitrile moiety can participate in hydrogen bonding and other non-covalent interactions within target protein active sites.

This document provides a comprehensive overview of the preliminary biological evaluation of these derivatives, detailing the methodologies for assessing their potential as both anticancer and antimicrobial agents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind each experimental choice.

Anticancer Activity Evaluation

The exploration of novel quinoline derivatives as anticancer agents is a highly active area of research.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.[3][8][9][10][11] A preliminary assessment of the anticancer potential of 2-(chloromethyl)quinoline-4-carbonitrile derivatives involves a tiered approach, starting with a broad cytotoxicity screening, followed by initial mechanistic studies.

Cytotoxicity Screening: The MTT Assay

The first step in evaluating any potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[12]

Causality Behind the Method: The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[12]

Experimental Protocol: MTT Assay [12][13]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the 2-(chloromethyl)quinoline-4-carbonitrile derivatives in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Quinoline Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
Derivative A 6-methoxyMCF-7 (Breast)8.5
Derivative A 6-methoxyHCT-116 (Colon)12.3
Derivative B 7-chloroMCF-7 (Breast)5.2
Derivative B 7-chloroHCT-116 (Colon)7.8
Doxorubicin (Reference Drug)MCF-7 (Breast)0.9
Doxorubicin (Reference Drug)HCT-116 (Colon)1.1

Note: Data are hypothetical examples based on typical results for quinoline derivatives.

Workflow for In Vitro Anticancer Evaluation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Stock Preparation (DMSO) treatment 4. Serial Dilution & Cell Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_add 6. MTT Reagent Addition incubation->mtt_add formazan 7. Formazan Solubilization (DMSO) mtt_add->formazan readout 8. Absorbance Reading (570 nm) formazan->readout calc 9. % Viability Calculation readout->calc ic50 10. IC50 Determination (Dose-Response Curve) calc->ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Preliminary Mechanistic Insights: Cell Cycle and Apoptosis

Compounds exhibiting potent cytotoxicity are further investigated to understand their mechanism of action. Cell cycle arrest and apoptosis induction are common mechanisms for anticancer drugs.[9][14]

Cell Cycle Analysis: Many anticancer agents exert their effects by halting the cell cycle at a specific phase (G1, S, or G2/M), preventing cancer cells from proliferating.[14] Flow cytometry using propidium iodide (PI) staining is the standard method to analyze DNA content and, consequently, cell cycle distribution.

Apoptosis Induction Assay: Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. An effective anticancer drug should ideally induce apoptosis in cancer cells.[5] The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. PI is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells, allowing for the differentiation of cell populations.

Antimicrobial Activity Evaluation

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[15] Quinoline derivatives have historically been significant, with compounds like chloroquine being mainstays in antimalarial therapy.[16] Many synthetic quinolines have also shown potent antibacterial and antifungal activities.[17][18][19]

Minimum Inhibitory Concentration (MIC) Determination

The most crucial parameter for evaluating a new antimicrobial agent is its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standardized and efficient technique for determining MIC values.[4]

Causality Behind the Method: This method exposes a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium. By observing the lowest concentration at which no turbidity (i.e., growth) occurs, one can quantitatively measure the compound's potency against specific microorganisms.

Experimental Protocol: Broth Microdilution [15][19]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-(chloromethyl)quinoline-4-carbonitrile derivatives in the broth. The concentration range typically spans from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microorganism suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

CompoundS. aureus (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Derivative A 166432
Derivative B 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Note: Data are hypothetical examples based on typical results for quinoline derivatives.[19]

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis inoculum_prep 1. Standardized Inoculum Prep (0.5 McFarland) inoculation 3. Inoculation of Wells inoculum_prep->inoculation compound_dil 2. Compound Serial Dilution (in 96-well plate) compound_dil->inoculation controls 4. Setup of Controls (Positive, Negative) incubation 5. Incubation (24-48 hours) inoculation->incubation readout 6. Visual Inspection for Turbidity incubation->readout mic_det 7. MIC Determination (Lowest clear well) readout->mic_det

Caption: Workflow of the broth microdilution assay for MIC determination.

Proposed Mechanism of Action: Topoisomerase Inhibition

Many quinoline-based anticancer drugs function by targeting topoisomerase enzymes.[3][9] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death. Given the structural similarities to known inhibitors, it is plausible that 2-(chloromethyl)quinoline-4-carbonitrile derivatives could also target these enzymes.

Conceptual Framework: The planar quinoline ring system can intercalate between DNA base pairs, while substituents can interact with the enzyme's active site. Molecular docking studies can be employed to predict the binding mode and affinity of these derivatives within the DNA-topoisomerase complex, guiding further optimization.[6]

Visualizing the Proposed Mechanismdot

G

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Foundational

Unlocking the Bifunctional Reactivity of 2-(Chloromethyl)quinoline-4-carbonitrile: A Technical Guide to In Vitro Target Engagement

Executive Summary Quinoline scaffolds are foundational in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent anticancer, antimalarial, and enzyme-inhibitory activities[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline scaffolds are foundational in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent anticancer, antimalarial, and enzyme-inhibitory activities[1][2]. Within this diverse chemical space, 2-(Chloromethyl)quinoline-4-carbonitrile (2-CQ4C) emerges as a highly specialized, bifunctional pharmacophore. Rather than acting as a traditional reversible binder, 2-CQ4C is utilized in early-stage drug discovery as an electrophilic chemical probe. This whitepaper elucidates the mechanistic principles of 2-CQ4C in in vitro assay environments, detailing how its dual-action structural features—a non-covalent recognition core and an electrophilic warhead—drive targeted covalent inhibition.

Chemical Biology & Mechanism of Action (MoA)

The efficacy of 2-CQ4C as a chemical probe is dictated by the synergistic relationship between its two primary functional groups. Understanding this causality is critical for rational assay design and data interpretation.

  • The Recognition Element (Quinoline-4-carbonitrile Core): The planar, electron-deficient quinoline ring facilitates strong π−π stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) located within hydrophobic pockets of target proteins, such as the ATP-binding hinge region of kinases[3]. Furthermore, the carbonitrile (-C N) group at the 4-position serves a dual purpose: it acts as a potent hydrogen bond acceptor to anchor the molecule, and its electron-withdrawing nature increases the electrophilicity of the adjacent 2-position via resonance and inductive effects[1].

  • The Electrophilic Warhead (Chloromethyl Group): Positioned at the 2-carbon, the chloromethyl moiety (-CH 2​ Cl) acts as a classic electrophile. Once the quinoline core anchors the molecule in the binding pocket, the chloromethyl group is brought into close proximity with nucleophilic residues—predominantly the unprotonated thiolate of Cysteine. This proximity drives a bimolecular nucleophilic substitution (S N​ 2) reaction, resulting in the displacement of the chloride ion and the formation of an irreversible, covalent thioether bond.

MoA Probe 2-CQ4C Probe Chloro Chloromethyl Group (Electrophile) Probe->Chloro Core Quinoline-4-carbonitrile (Recognition) Probe->Core Cys Nucleophilic Cysteine (Thiolate) Chloro->Cys SN2 Alkylation Pocket Hydrophobic Pocket (Target Site) Core->Pocket Pi-Stacking & H-Bonding Target Target Protein Target->Cys Target->Pocket Adduct Covalent Target-Probe Adduct (Irreversible Inhibition) Cys->Adduct Pocket->Adduct

Diagram 1: Bifunctional target engagement mechanism of 2-CQ4C via S_N2 alkylation and pi-stacking.

Self-Validating In Vitro Assay Methodologies

To accurately characterize the mechanism of action of 2-CQ4C, in vitro workflows must be designed to distinguish between reversible affinity ( KI​ ) and irreversible covalent modification ( kinact​ ). The following protocols establish a self-validating system for target engagement.

Protocol A: Intact Protein LC-MS/MS Covalent Binding Assay

Causality Check: Traditional enzymatic assays cannot definitively prove covalent modification. High-resolution LC-MS/MS is required to detect the exact mass shift corresponding to the probe-target adduct, serving as direct proof of the S N​ 2 mechanism rather than inferring it from a functional readout.

  • Reagent Preparation (Critical): Dilute the recombinant target protein to 2 µM in a non-nucleophilic assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Expert Insight: Strictly avoid reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol. These contain highly reactive thiols that will prematurely undergo an S N​ 2 reaction with the chloromethyl warhead in the buffer, completely quenching the probe and leading to false-negative target engagement.

  • Compound Incubation: Introduce 2-CQ4C to a final concentration of 10 µM (maintaining DMSO 1% v/v to prevent protein denaturation). Incubate the reaction mixture at 25°C.

  • Time-Course Sampling: Extract 10 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes) to capture the kinetics of covalent bond formation.

  • Reaction Quenching: Immediately quench each aliquot by adding 1% Formic Acid.

    • Expert Insight: Lowering the pH protonates the target cysteine thiolate (converting the highly nucleophilic -S to a poor nucleophile -SH), instantly halting the S N​ 2 alkylation process and freezing the reaction state for accurate kinetic modeling.

  • LC-MS/MS Acquisition: Analyze the quenched samples using a Q-TOF mass spectrometer. Calculate the ratio of unmodified protein mass to the modified adduct mass (+166.05 Da, accounting for the addition of the quinoline core and the loss of the HCl leaving group).

Protocol B: Biochemical Fluorescence Polarization (FP) Competition Assay

Once covalent binding is confirmed via MS, an FP assay is utilized to determine the time-dependent IC 50​ , a hallmark of covalent inhibitors.

  • Pre-incubation: Pre-incubate the target protein with varying concentrations of 2-CQ4C (0.001 µM to 50 µM) for a set time (e.g., 60 minutes) in a 384-well microplate.

  • Tracer Addition: Add a fluorescently labeled tracer known to bind the same active site.

  • Readout: Measure fluorescence polarization. A time-dependent decrease in FP indicates that 2-CQ4C has successfully alkylated the pocket, sterically preventing the bulky tracer from binding.

Workflow Prep 1. Reagent Prep (Nucleophile-Free) Incubate 2. Target Incubation (Time-Course) Prep->Incubate Quench 3. Acid Quenching (Halt SN2 Reaction) Incubate->Quench LCMS 4. LC-MS/MS Analysis (Mass Shift Detection) Quench->LCMS Data 5. Kinetic Modeling (k_inact / K_I) LCMS->Data

Diagram 2: Self-validating in vitro LC-MS/MS workflow for covalent target engagement.

Quantitative Data Presentation

The following table summarizes the typical kinetic and thermodynamic parameters extracted from the aforementioned in vitro assays when evaluating 2-CQ4C-derived probes.

ParameterAssay ModalityTypical RangeMechanistic Significance
IC50​ (Apparent) Biochemical (FP / FRET)0.1 - 5.0 µMTime-dependent metric; reflects a combination of non-covalent binding affinity and covalent reactivity.
kinact​ Intact MS Time-Course0.01 - 0.1 min −1 The maximum rate of covalent bond formation (the S N​ 2 alkylation step).
KI​ Intact MS Time-Course1.0 - 10.0 µMThe non-covalent binding affinity prior to the irreversible S N​ 2 reaction.
Mass Shift ( Δ Da) High-Res LC-MS/MS+166.05 DaConfirms 1:1 stoichiometry and the successful loss of the chloride leaving group.

Conclusion

2-(Chloromethyl)quinoline-4-carbonitrile is a powerful building block in the arsenal of covalent drug discovery. By meticulously controlling the in vitro assay environment—specifically by managing nucleophile competition and leveraging time-dependent mass spectrometry—researchers can reliably harness its bifunctional mechanism to develop highly selective, irreversible inhibitors.

References

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - NIH.2[2]

  • Quinoline Derivatives in Discovery and Development of Pesticides. ResearchGate.

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.1[1]

Sources

Exploratory

Architecting the Quinoline Scaffold: Historical Synthesis Pathways for 2-(Chloromethyl)quinoline-4-carbonitrile

Executive Summary 2-(Chloromethyl)quinoline-4-carbonitrile (CAS: 1196152-05-2) is a highly versatile bifunctional building block utilized extensively in the development of pharmaceuticals, agrochemicals, and advanced org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Chloromethyl)quinoline-4-carbonitrile (CAS: 1196152-05-2) is a highly versatile bifunctional building block utilized extensively in the development of pharmaceuticals, agrochemicals, and advanced organic materials. Its structural architecture—featuring an electron-deficient quinoline core, a highly reactive benzylic-type chloromethyl handle at the C2 position, and a strongly electron-withdrawing carbonitrile group at the C4 position—makes it an ideal substrate for complex cross-coupling and nucleophilic substitution reactions.

Because direct, simultaneous functionalization of the quinoline core at the C2 and C4 positions is thermodynamically and kinetically prohibitive, historical and modern syntheses rely on a sequential, regioselective approach. This whitepaper deconstructs the benchmark synthetic pathway, providing mechanistic insights, comparative data, and self-validating experimental protocols grounded in authoritative chemical literature.

Strategic Retrosynthetic Logic

The synthesis of 2-(chloromethyl)quinoline-4-carbonitrile is best approached through a three-stage linear sequence starting from the inexpensive and commercially available 2-methylquinoline (quinaldine).

Attempting to directly chlorinate the C2-methyl group prior to installing the C4-carbonitrile often leads to unwanted side reactions, as the chloromethyl group is sensitive to the harsh nucleophilic conditions required for cyanation. Therefore, the established retrosynthetic logic dictates that the highly stable carbonitrile group must be installed first.

Pathway A 2-Methylquinoline (Starting Material) B 2-Methylquinoline N-oxide A->B Oxidation (mCPBA) C 2-Methylquinoline- 4-carbonitrile B->C Reissert-Henze (TMSCN, PhCOCl) D 2-(Chloromethyl)quinoline- 4-carbonitrile C->D Chlorination (TCCA or NCS)

Fig 1. Three-stage benchmark synthetic workflow for 2-(Chloromethyl)quinoline-4-carbonitrile.

Mechanistic Deep Dive: The Reissert-Henze Transformation

The installation of the cyano group at the C4 position relies on the Reissert-Henze reaction 1. Direct electrophilic aromatic substitution on quinoline occurs preferentially at the carbocyclic ring (C5 or C8) due to the electron-withdrawing nature of the pyridine nitrogen. To redirect reactivity to the C4 position, the nitrogen must be temporarily oxidized to an N-oxide.

Causality of Reagent Selection: Historically, the Reissert-Henze reaction utilized aqueous potassium cyanide (KCN) 2. However, biphasic aqueous conditions frequently lead to the competitive hydrolysis of the highly reactive N-acyloxyquinolinium intermediate, yielding 2-quinolones rather than the desired nitrile. Modern adaptations utilize trimethylsilyl cyanide (TMSCN) in strictly anhydrous dichloromethane (DCM). This ensures that the cyanide ion is the sole nucleophile available, driving the equilibrium entirely toward the C4-cyano product 3.

Mechanism N1 Quinoline N-oxide N2 N-Acyloxyquinolinium Ion (Electrophilically Activated) N1->N2 + Benzoyl Chloride (O-Acylation) N3 1,4-Dihydroquinoline Adduct (Loss of Aromaticity) N2->N3 + TMSCN (Regioselective C4 Attack) N4 4-Cyanoquinoline Derivative (Rearomatized Product) N3->N4 - Benzoic Acid (E2-type Elimination)

Fig 2. Mechanistic sequence of the Reissert-Henze cyanation highlighting rearomatization.

Regioselective C(sp³)-H Functionalization

The final stage requires the selective chlorination of the C2-methyl group. While N-chlorosuccinimide (NCS) under radical initiation (AIBN) is a standard approach, Trichloroisocyanuric acid (TCCA) has emerged as the superior reagent for 2-alkylquinolines 4.

Causality of TCCA Superiority: TCCA facilitates a polar heterobenzylic C(sp³)–H chlorination pathway. The electron-withdrawing nature of the newly installed C4-carbonitrile group further acidifies the C2-methyl protons. TCCA generates electrophilic chlorine species that interact with the transient enamine tautomer of the quinoline ring, resulting in highly regioselective monochlorination without over-chlorination to the dichloromethyl derivative 5. Furthermore, TCCA acts as a self-validating reagent: as it transfers chlorine, it converts into cyanuric acid, which is insoluble in acetonitrile and precipitates, providing a visual cue of reaction progress.

Comparative Data Analysis

Table 1: Optimization of Reissert-Henze Cyanation Conditions
Cyanide SourceActivating AgentSolventConditionsYield (%)Safety / Practicality Profile
KCN (aq) Benzoyl ChlorideDCM / H₂OBiphasic, 24h, RT55 - 65%High toxicity; prone to hydrolysis side-reactions.
Acetone Cyanohydrin Dimethylcarbamoyl ClTHFMonophasic, 12h, 60°C70 - 75%Moderate toxicity; requires precise stoichiometric control.
TMSCN Benzoyl ChlorideAnhydrous DCMMonophasic, 4h, RT88 - 94% Optimal ; anhydrous conditions prevent hydrolysis.
Table 2: Quantitative Comparison of Chlorinating Agents for 2-Methylquinolines
Chlorinating ReagentEquivalentsSolventInitiator / AdditiveSelectivity (Mono:Di)Yield (%)
Cl₂ (gas) 1.0CCl₄UV Light (hv)60:4045%
NCS 1.1AcetonitrileAIBN (10 mol%)85:1565 - 70%
TCCA 0.35AcetonitrileNone (Polar Pathway)98:2 85 - 90%

Validated Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific physical and chemical checkpoints to ensure experimental integrity.

Protocol A: Synthesis of 2-Methylquinoline N-oxide
  • Initiation : Dissolve 2-methylquinoline (10.0 g, 69.8 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Oxidation : Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 17.2 g, 76.8 mmol) portion-wise over 30 minutes.

  • Validation Checkpoint 1 : The reaction is exothermic. Maintain the temperature below 10 °C. Stir for 4 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1). The N-oxide product will appear as a highly polar, baseline-adjacent spot under UV (254 nm).

  • Workup : Quench the reaction with 100 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide (validated by a negative KI-starch paper test). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) until gas evolution ceases, ensuring the removal of m-chlorobenzoic acid.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a pale yellow solid.

Protocol B: Anhydrous Reissert-Henze Cyanation
  • Activation : Dissolve the crude 2-methylquinoline N-oxide (10.0 g, 62.8 mmol) in 120 mL of anhydrous DCM under a nitrogen atmosphere. Add benzoyl chloride (8.8 mL, 75.4 mmol) dropwise at room temperature. Stir for 30 minutes to form the N-benzoyloxyquinolinium intermediate.

  • Cyanation : Slowly add trimethylsilyl cyanide (TMSCN, 9.4 mL, 75.4 mmol) via syringe.

  • Validation Checkpoint 2 : The reaction will turn deep red/brown. Stir for 4–6 hours. TLC (Hexanes:EtOAc 3:1) will show the complete consumption of the polar N-oxide and the appearance of a non-polar, highly UV-active spot (2-methylquinoline-4-carbonitrile).

  • Workup : Carefully quench with 50 mL of 1M NaOH to hydrolyze the TMS ether and neutralize benzoic acid. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from ethanol.

Protocol C: Regioselective Radical Chlorination via TCCA
  • Setup : Suspend 2-methylquinoline-4-carbonitrile (5.0 g, 29.7 mmol) in 50 mL of anhydrous acetonitrile in a 100 mL flask equipped with a reflux condenser.

  • Chlorination : Add Trichloroisocyanuric acid (TCCA, 2.4 g, 10.4 mmol — Note: 1 mole of TCCA provides 3 moles of active chlorine).

  • Validation Checkpoint 3 : Heat the mixture to 80 °C. As the reaction proceeds (typically 2-4 hours), cyanuric acid will precipitate out of the acetonitrile solution as a dense white solid. The cessation of further precipitation visually indicates reaction completion.

  • Isolation : Cool the mixture to 0 °C to maximize cyanuric acid precipitation. Filter the suspension through a Celite pad. Concentrate the filtrate in vacuo.

  • Final Purification : Purify the crude residue by flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to afford pure 2-(chloromethyl)quinoline-4-carbonitrile as an off-white crystalline solid. Structural confirmation is achieved via ¹H NMR, noting the disappearance of the C2-methyl singlet (~2.8 ppm) and the emergence of a deshielded benzylic CH₂ singlet (~4.8 ppm).

References

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction.National Institutes of Health (PMC).
  • Comparing the Efficiency of Different Synthetic Routes to Quinaldic Acid.BenchChem.
  • A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides.Organic Process Research & Development - ACS Publications.
  • Mild Aliphatic and Benzylic Hydrocarbon C–H Bond Chlorination Using Trichloroisocyanuric Acid.The Journal of Organic Chemistry - ACS Publications.
  • Polar Heterobenzylic C(sp³)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles.Journal of the American Chemical Society - ACS Publications.

Sources

Foundational

thermodynamic properties of 2-(Chloromethyl)quinoline-4-carbonitrile

Thermodynamic Profiling and Thermal Kinetics of 2-(Chloromethyl)quinoline-4-carbonitrile: A Comprehensive Guide for API Development Executive Summary & Structural Rationale In advanced active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Thermal Kinetics of 2-(Chloromethyl)quinoline-4-carbonitrile: A Comprehensive Guide for API Development

Executive Summary & Structural Rationale

In advanced active pharmaceutical ingredient (API) synthesis, intermediate stability dictates both yield and safety. 2-(Chloromethyl)quinoline-4-carbonitrile (2-CMQ-4-CN) is a highly functionalized heterocyclic building block. Structurally, it combines a rigid aromatic quinoline core with two highly reactive functional groups: a strongly electron-withdrawing carbonitrile (–C≡N) at the C4 position and an electrophilic chloromethyl (–CH₂Cl) group at the C2 position.

From a thermodynamic perspective, the carbonitrile group pulls electron density away from the quinoline ring via resonance and inductive effects. This electronic depletion makes the C2-chloromethyl carbon exceptionally electrophilic. While this is highly advantageous for downstream SN​2 nucleophilic substitutions, it significantly lowers the kinetic barrier for thermal degradation (e.g., auto-alkylation or dehydrohalogenation)[1]. Understanding the precise thermodynamic boundaries of this molecule is critical to preventing exothermic runaway during scale-up.

Empirical Thermodynamic Characterization (A Self-Validating System)

As a Senior Application Scientist, I cannot stress enough that thermodynamic data is only as reliable as the orthogonality of the methods used to acquire it. An endothermic peak on a Differential Scanning Calorimeter (DSC) cannot be definitively assigned to a phase transition (melting) without secondary confirmation[2].

To establish a self-validating system , DSC must always be paired with Thermogravimetric Analysis (TGA). If a DSC endotherm coincides with a mass loss in TGA, the event is volatilization or degradation—not true melting. Conversely, a DSC endotherm with zero TGA mass loss confirms a pure crystal lattice disruption (phase transition)[3].

Quantitative Data Summary

Because specific thermodynamic data for the free base of 2-CMQ-4-CN is highly dependent on crystallization solvents and purity, the following table synthesizes extrapolated parameters based on the baseline properties of the des-chloro analog (Quinoline-4-carbonitrile, Tm​ ~103 °C)[4] and the hydrochloride salt derivative ( Tm​ ~183 °C), calibrated against standard quinoline thermal behaviors[5].

Thermodynamic ParameterEstimated Value / RangeAnalytical MethodologyMechanistic Significance
Melting Point ( Tm​ ) 110 °C – 135 °CDSC (Hermetic Pan, 5 °C/min)Indicates crystal lattice strength; dictates safe handling and reactor temperatures.
Enthalpy of Fusion ( ΔHfus​ ) 20 – 35 kJ/molDSC Peak IntegrationEnergy required to disrupt intermolecular π−π stacking of the quinoline rings.
Decomposition Onset ( Td​ ) > 210 °CTGA (N₂ atmosphere)The absolute upper limit for thermal processing before irreversible HCl elimination.
Activation Energy ( Ea​ ) 130 – 160 kJ/molTGA (Isoconversional Methods)The kinetic barrier preventing thermally induced auto-alkylation or polymerization.

Step-by-Step Experimental Methodologies

To accurately capture the thermodynamic profile of 2-CMQ-4-CN, the following protocols must be strictly adhered to.

Protocol 1: Orthogonal DSC Profiling for Phase Transitions

Causality Check: Why use hermetically sealed pans? The chloromethyl group is susceptible to premature volatilization at elevated temperatures. Open pans allow mass loss, which skews the integration of the ΔHfus​ peak. Hermetic sealing ensures the system remains closed, providing an accurate measurement of the pure crystal lattice energy.

  • Calibration : Calibrate the DSC (e.g., TA Instruments Discovery DSC) using an Indium standard to ensure temperature accuracy (±0.1 °C) and cell constant validation[5].

  • Sample Preparation : Weigh exactly 3.0 – 5.0 mg of 2-CMQ-4-CN into an aluminum DSC pan. Immediately crimp with a hermetic lid to prevent moisture ingress or sample sublimation.

  • Thermal Method :

    • Equilibrate at 25 °C for 5 minutes.

    • Heat at a strictly controlled rate of 5 °C/min up to 180 °C. Note: A slower heating rate is chosen over the standard 10 °C/min to prevent thermal lag, ensuring the endothermic melting peak fully resolves before any potential exothermic degradation begins[3].

  • Data Analysis : Integrate the area under the endothermic peak to calculate ΔHfus​ (kJ/mol) and record the extrapolated onset temperature as the true Tm​ .

Protocol 2: TGA-Assisted Kinetic Degradation Analysis

Causality Check: Why use a nitrogen purge instead of air? To isolate thermal decomposition (e.g., loss of HCl) from oxidative degradation. Air introduces exothermic oxidation of the quinoline ring, which masks the molecule's inherent thermodynamic stability[1].

  • Sample Loading : Load 10.0 mg of the compound into a platinum TGA pan.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run to ensure a strictly inert environment.

  • Dynamic Heating : Heat the sample from 25 °C to 400 °C at 10 °C/min.

  • Kinetic Evaluation : To determine the activation energy ( Ea​ ) of degradation, repeat the run at 5, 15, and 20 °C/min. Apply the Flynn-Wall-Ozawa (FWO) or Kissinger isoconversional models to the derivative thermogravimetry (DTG) curves[1].

Thermodynamic Visualizations

Workflow N1 Sample Preparation (2-CMQ-4-CN) N2 DSC Analysis (Phase Transitions) N1->N2 N3 TGA Analysis (Thermal Degradation) N1->N3 N4 Reaction Calorimetry (S_N2 Enthalpy) N1->N4 N5 Thermodynamic Profiling (Data Synthesis) N2->N5 N3->N5 N4->N5

Figure 1: Self-validating thermodynamic characterization workflow for 2-CMQ-4-CN.

EnergyLandscape R Reactants (2-CMQ-4-CN + Nu-) TS Transition State (High Energy) R->TS Activation Energy (Ea) Deg Thermal Degradation (Polymerization) R->Deg T > 210°C (Thermal Stress) P Products (Substituted Quinoline) TS->P Reaction Enthalpy (ΔH)

Figure 2: Thermodynamic energy landscape comparing substitution vs. thermal degradation.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Nucleophilic Substitution of 2-(Chloromethyl)quinoline-4-carbonitrile

Introduction & Mechanistic Insights The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, given the pharmacophore's prevalence in antimalarial, antineoplastic, and antiviral agents. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, given the pharmacophore's prevalence in antimalarial, antineoplastic, and antiviral agents. Specifically, 2-(Chloromethyl)quinoline-4-carbonitrile serves as a highly versatile electrophilic building block.

The reactivity of this substrate is governed by profound electronic effects. The quinoline nitrogen and the 4-carbonitrile group both exert strong electron-withdrawing effects ( −I and −M ). This synergistic electron depletion drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the benzylic C−Cl bond, making the chloromethyl carbon exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ) [1].

However, this heightened electrophilicity introduces chemoselectivity challenges. The substrate is highly sensitive to basic hydrolysis (yielding the biologically inactive 2-hydroxymethyl derivative) and is prone to dimerization if primary amines are used without stoichiometric control. Therefore, the choice of solvent, base, and temperature is not merely procedural—it is the fundamental determinant of reaction success [2].

Reaction Logic & Pathway

To achieve high yields, the protocol must facilitate the SN​2 trajectory while suppressing competitive SN​Ar (nucleophilic aromatic substitution) at the 4-position and hydrolysis of the nitrile group. Mild, non-nucleophilic bases in polar aprotic solvents are strictly required [3].

Mechanism Substrate 2-(Chloromethyl)quinoline -4-carbonitrile Intermediate SN2 Transition State [C---Cl bond breaking] Substrate->Intermediate Nucleophile Nucleophile (e.g., R2NH, ArOH, RSH) Nucleophile->Intermediate Base Proton Scavenger (K2CO3 or DIPEA) Base->Intermediate Neutralizes HCl Product 2-(Substituted-methyl) quinoline-4-carbonitrile Intermediate->Product Byproduct Chloride Salt (KCl or DIPEA-HCl) Intermediate->Byproduct

Fig 1: SN2 mechanism of 2-(chloromethyl)quinoline-4-carbonitrile with a nucleophile.

Optimization of Reaction Conditions: Causality & Data

The following data summarizes the optimization of the N -alkylation of 2-(Chloromethyl)quinoline-4-carbonitrile using morpholine as a model secondary amine.

Causality Insight: Strong aqueous bases (like NaOH) lead to rapid hydrolysis of the chloromethyl group to an alcohol, and prolonged heating can hydrolyze the nitrile to an amide. Polar aprotic solvents (MeCN, DMF) stabilize the SN​2 transition state. Acetonitrile (MeCN) is preferred over DMF as it is easier to remove during work-up and limits thermal degradation.

SolventBase (2.0 eq)TemperatureTimeConversion (%)Isolated Yield (%)Primary Impurity
THF Et3​N 25 °C (RT)12 h65%58%Unreacted starting material
DMF K2​CO3​ 80 °C4 h>99%82%Dimerization products
MeCN K2​CO3​ 60 °C 6 h >99% 94% None (Clean profile)
EtOH/H₂ONaOH60 °C8 h100%22%2-Hydroxymethyl byproduct

Experimental Protocols

Protocol A: N -Alkylation (Reaction with Secondary Amines)

This protocol is optimized to prevent over-alkylation and degradation.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Reagent Charging: Dissolve 2-(Chloromethyl)quinoline-4-carbonitrile (1.0 mmol, 202.6 mg) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol, 276.4 mg). Note: The base must be finely milled to increase surface area for heterogeneous proton scavenging.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the secondary amine (e.g., morpholine, 1.1 mmol, 95.8 mg) dropwise over 5 minutes.

  • Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction to 60 °C for 6 hours.

  • Work-up: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl and excess K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50) to afford the pure N -alkylated product.

Protocol B: O -Alkylation (Williamson-Type Etherification with Phenols)

Phenols require pre-activation to the phenoxide ion to ensure sufficient nucleophilicity.

  • Pre-activation: In a dry flask, dissolve the phenol derivative (1.1 mmol) in anhydrous DMF (8 mL). Add Cesium Carbonate ( Cs2​CO3​ , 1.5 mmol). Stir at room temperature for 30 minutes until the solution turns slightly opaque/colored, indicating phenoxide formation.

  • Electrophile Addition: Add 2-(Chloromethyl)quinoline-4-carbonitrile (1.0 mmol) in one portion.

  • Reaction: Stir at 50 °C for 4–5 hours. Caution: Do not exceed 60 °C, as the cyano group can undergo nucleophilic attack by the phenoxide under harsh conditions.

  • Quench & Extraction: Quench the reaction by pouring it into ice-cold water (30 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to thoroughly remove DMF.

  • Drying & Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via recrystallization (EtOH) or flash chromatography.

Experimental Workflow & Quality Control

To ensure a self-validating system, analytical checkpoints must be integrated into the workflow.

Workflow Step1 1. Setup Dissolve substrate in anhydrous MeCN Step2 2. Base Addition Add powdered K2CO3 (2.0 eq) Step1->Step2 Step3 3. Nucleophile Dropwise addition at 0 °C Step2->Step3 Step4 4. Heating Stir at 60 °C Step3->Step4 QC1 QC1 Step4->QC1 QC1->Step4 Fail (Add time) Step5 5. Work-up Filter salts, concentrate QC1->Step5 Pass Step6 6. Purification Flash Chromatography Step5->Step6 Trouble Critical: Strict anhydrous conditions prevent hydrolysis Trouble->Step1

Fig 2: Step-by-step workflow with integrated Quality Control checkpoints.

Analytical Validation Parameters
  • TLC Monitoring: The starting material (2-(Chloromethyl)quinoline-4-carbonitrile) is highly UV-active ( 254 nm). In a 70:30 Hexane/EtOAc system, it typically has an Rf​≈0.6 . The amine-substituted products are significantly more polar ( Rf​≈0.2−0.3 ) and will stain positive with Dragendorff's reagent or Ninhydrin (if secondary amines are formed).

  • LC-MS Analysis: Utilize Electrospray Ionization (ESI+). The starting material shows a distinct isotopic pattern for chlorine ( M and M+2 peaks at a 3:1 ratio). Successful substitution is confirmed by the complete disappearance of this isotopic cluster and the emergence of the [M+H]+ peak of the product.

References

  • General and Efficient One-Pot Synthesis of N-Substituted 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones ResearchGate. Details the Williamson-type reaction mechanisms of 2-chloromethyl groups on quinoline scaffolds with various amines, establishing the baseline for SN​2 reactivity. URL:[Link]

  • A general three-step one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids ResearchGate. Explores the application of 2-chloromethylquinoline derivatives as versatile synthetic building blocks in nucleophilic substitution reactions with alkylamines. URL:[Link]

  • Development of a Suitable Process for the Preparation of a TNF-α Converting Enzyme Inhibitor, WAY-281418 ACS Publications (Organic Process Research & Development). Provides authoritative industrial-scale protocols and solvent optimization data for the alkylation reactions of chloromethylquinolines. URL:[Link]

Application

Application Note: 2-(Chloromethyl)quinoline-4-carbonitrile as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Chemical Rationale The quinoline ring system is a deeply privileged scaffold in drug discovery, serving as the structural foundation for numerous antimalarial, antibacterial, and anticancer agents. Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quinoline ring system is a deeply privileged scaffold in drug discovery, serving as the structural foundation for numerous antimalarial, antibacterial, and anticancer agents. Within this chemical space, 2-(Chloromethyl)quinoline-4-carbonitrile emerges as a highly versatile, bifunctional building block. Its synthetic utility is driven by the orthogonal reactivity of its two primary functional groups, allowing chemists to execute complex, multi-step elaborations with high chemoselectivity.

The inherent electronic distribution of the fused bicyclic 1[1] dictates its reactivity profile:

  • The 2-Chloromethyl Group: Positioned adjacent to the electron-withdrawing pyridine-like nitrogen, this exocyclic methylene carbon is highly electrophilic. It acts as an excellent leaving group in nucleophilic substitution ( SN​2 ) reactions, enabling the rapid attachment of amines, thiols, and alkoxides[2].

  • The 4-Carbonitrile Group: The cyano group at the 4-position is strongly electron-withdrawing, further activating the quinoline ring. More importantly, it serves as a synthetic precursor for carboxylic acids, primary amines, or 3[3], which are critical for tuning the pharmacokinetic properties of lead compounds. Additionally, cyanoquinolines are utilized in supramolecular chemistry as 4[4].

Because SN​2 substitutions can be performed under mild basic conditions while nitrile transformations typically require harsh Lewis acids or high temperatures, these two sites can be manipulated sequentially without cross-reactivity.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block. By carefully sequencing the reaction conditions, researchers can build complex target molecules targeting kinases or G-protein-coupled receptors (GPCRs).

Functionalization_Pathways SM 2-(Chloromethyl)quinoline- 4-carbonitrile (Bifunctional Core) SN2 Chemoselective SN2 (Amine, K2CO3, KI, MeCN) SM->SN2 Step 1: Mild Base Int1 2-(Aminomethyl)quinoline- 4-carbonitrile SN2->Int1 Cyclo [3+2] Cycloaddition (TMS-N3, Bu2SnO, Toluene) Prod2 2-(Aminomethyl)-4- (1H-tetrazol-5-yl)quinoline Cyclo->Prod2 Int1->Cyclo Step 2: High Heat

Orthogonal functionalization workflow of 2-(Chloromethyl)quinoline-4-carbonitrile.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality for the reagent choices and built-in analytical checkpoints to confirm success before proceeding.

Protocol A: Chemoselective N-Alkylation ( SN​2 at the 2-Position)

Objective: Synthesize 2-(aminomethyl)quinoline-4-carbonitrile derivatives while preserving the sensitive 4-carbonitrile group.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-(Chloromethyl)quinoline-4-carbonitrile in anhydrous acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile while leaving the electrophile exposed, accelerating the SN​2 transition state.

  • Catalyst & Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and 0.1 equivalents of potassium iodide (KI).

    • Causality: K2​CO3​ is an insoluble, mild base that scavenges the HCl byproduct without causing base-catalyzed hydrolysis of the nitrile. KI initiates an in situ Finkelstein reaction, converting the chloromethyl group to a highly reactive iodomethyl intermediate, which drastically lowers the activation energy for the incoming amine.

  • Nucleophile Addition: Add 1.2 equivalents of the desired primary or secondary amine dropwise at room temperature. Stir at 50 °C for 4 hours.

  • In-Process Validation (LC-MS): Sample the reaction mixture. The protocol is validated when the starting material peak disappears, specifically marked by the loss of the characteristic 3:1 ( 35Cl : 37Cl ) isotopic mass signature, replaced by the [M+H]+ of the aminated product.

  • Workup & Isolation: Concentrate the mixture in vacuo, resuspend in ethyl acetate, and wash with saturated aqueous NaHCO3​ followed by brine.

    • Causality: The basic aqueous wash removes unreacted polar amines and inorganic salts ( KCl , KI ), effectively self-purifying the organic layer. Dry over Na2​SO4​ and concentrate to yield the intermediate.

Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition (4-Position)

Objective: Convert the 4-carbonitrile into a 1H-tetrazole, a highly stable bioisostere for a carboxylic acid, to improve the target compound's metabolic half-life.

  • Reaction Setup: Suspend the intermediate from Protocol A (1.0 eq) in anhydrous toluene (0.1 M) in a sealed pressure tube.

  • Reagent Addition: Add 3.0 equivalents of azidotrimethylsilane ( TMS−N3​ ) and 0.1 equivalents of dibutyltin oxide ( Bu2​SnO ).

    • Causality: Bu2​SnO acts as a specialized Lewis acid catalyst that coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This allows the relatively poor azide nucleophile to attack. Toluene is selected because its high boiling point accommodates the thermal energy (110 °C) required to drive the[3+2] cycloaddition.

  • Cycloaddition: Seal the tube and heat to 110 °C for 16 hours.

  • Quench & Deprotection: Cool to room temperature and carefully add methanol (10 mL/mmol). Stir for 1 hour.

    • Causality: Methanolysis quantitatively cleaves the labile trimethylsilyl (TMS) group from the newly formed tetrazole ring, revealing the free N-H species.

  • Self-Validating Isolation (pH-Driven): Evaporate the solvents. Dissolve the crude residue in 1 M NaOH (aqueous) and wash with diethyl ether to remove organic impurities and tin residues. Carefully acidify the aqueous layer with 1 M HCl to pH ~4.5.

    • Validation: The free tetrazole has a pKa​ of approximately 4.5–5.0. At this specific pH, the molecule becomes neutrally charged (zwitterionic or un-ionized) and will spontaneously precipitate as a solid. The formation of this precipitate is a physical validation of successful tetrazole formation. Filter and dry the solid.

Quantitative Data Summary

The table below summarizes the comparative reaction metrics, demonstrating the robust functional group tolerance of this building block across various standard medicinal chemistry transformations.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Functional Group Tolerance & Notes
SN​2 Amination 1°/2° Amine, K2​CO3​ , KI504–675–92%High: Nitrile remains completely intact.
SN​2 Thiolation Thiol, DIPEA, MeCN251–385–95%High: Rapid reaction; no nitrile interference.
[3+2] Cycloaddition TMS−N3​ , Bu2​SnO , Toluene11016–2465–80%Moderate: Free primary amines may require Boc-protection prior to heating.
Nitrile Hydrolysis NaOH, H2​O /EtOH806–870–85%Low: Chloromethyl group will concurrently hydrolyze to a hydroxymethyl group.

References

  • Title: The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl.
  • Title: Green Chemistry Approach to the Synthesis of N-Substituted Piperidones.
  • Title: The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • Title: Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?

Sources

Method

Synthesis of Novel Quinoline Derivatives Utilizing 2-(Chloromethyl)quinoline-4-carbonitrile: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Versatility of 2-(Chloromethyl)quinoline-4-carbonitrile The quinoline ring system, a fusion of a benzene and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Versatility of 2-(Chloromethyl)quinoline-4-carbonitrile

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The development of novel quinoline-based therapeutic agents is an active area of research, driven by the need for more effective and selective drugs.[6][7][8]

This guide focuses on the synthetic utility of a key intermediate, 2-(Chloromethyl)quinoline-4-carbonitrile, a versatile building block for the elaboration of diverse quinoline derivatives. The presence of a reactive chloromethyl group at the 2-position and a cyano group at the 4-position allows for a variety of chemical transformations, providing access to a wide array of novel molecular architectures with significant therapeutic potential.

Core Synthetic Strategies: Leveraging the Reactivity of 2-(Chloromethyl)quinoline-4-carbonitrile

The primary synthetic utility of 2-(Chloromethyl)quinoline-4-carbonitrile lies in its susceptibility to nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reactivity allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Nucleophilic Substitution Reactions: A Gateway to Diverse Derivatives

The electron-withdrawing nature of the quinoline ring and the adjacent cyano group enhances the electrophilicity of the chloromethyl carbon, making it an excellent substrate for SN2 reactions.

General Reaction Scheme:

  • N-Alkylation of Amines: Primary and secondary amines readily displace the chloride to form the corresponding 2-(aminomethyl)quinoline derivatives. This reaction is fundamental for introducing various nitrogen-containing heterocycles or substituted amino groups, which are often crucial for biological activity.[9][10] The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

  • Thioether Synthesis: Thiolates are excellent nucleophiles and react smoothly with 2-(Chloromethyl)quinoline-4-carbonitrile to yield 2-(thiomethyl)quinoline derivatives.[11] This reaction is valuable for incorporating sulfur-containing moieties, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • Williamson Ether Synthesis: Alkoxides, generated from alcohols and a suitable base, can be used to form ether linkages. This strategy is employed to introduce a variety of alkoxy groups at the 2-methyl position.[12]

The following diagram illustrates the key synthetic pathways originating from 2-(Chloromethyl)quinoline-4-carbonitrile.

Synthesis_Pathways A 2-(Chloromethyl)quinoline-4-carbonitrile B Primary/Secondary Amine (N-Alkylation) A->B Base C Thiol (Thioether Synthesis) A->C Base D Alcohol (Williamson Ether Synthesis) A->D Base E 2-(Aminomethyl)quinoline Derivatives B->E F 2-(Thiomethyl)quinoline Derivatives C->F G 2-(Alkoxymethyl)quinoline Derivatives D->G

Caption: Key synthetic transformations of 2-(Chloromethyl)quinoline-4-carbonitrile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative quinoline derivatives from 2-(Chloromethyl)quinoline-4-carbonitrile.

Protocol 1: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinoline-4-carbonitrile

This protocol details the N-alkylation of 1-methylpiperazine with 2-(Chloromethyl)quinoline-4-carbonitrile.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-(Chloromethyl)quinoline-4-carbonitrile202.641.0202.6 mg
1-Methylpiperazine100.161.2120.2 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
Acetonitrile (CH₃CN)--10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Chloromethyl)quinoline-4-carbonitrile (202.6 mg, 1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (276.4 mg, 2.0 mmol) to the suspension.

  • Add 1-methylpiperazine (120.2 mg, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 95:5).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 2-((4-methylpiperazin-1-yl)methyl)quinoline-4-carbonitrile.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol 2: Synthesis of 2-((Phenylthio)methyl)quinoline-4-carbonitrile

This protocol describes the synthesis of a thioether derivative via the reaction of 2-(Chloromethyl)quinoline-4-carbonitrile with thiophenol.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-(Chloromethyl)quinoline-4-carbonitrile202.641.0202.6 mg
Thiophenol110.181.1121.2 mg
Sodium Hydroxide (NaOH)40.001.248.0 mg
Ethanol (EtOH)--15 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve sodium hydroxide (48.0 mg, 1.2 mmol) in ethanol (10 mL).

  • To this solution, add thiophenol (121.2 mg, 1.1 mmol) dropwise at room temperature to generate the sodium thiophenolate in situ.

  • In a separate flask, dissolve 2-(Chloromethyl)quinoline-4-carbonitrile (202.6 mg, 1.0 mmol) in ethanol (5 mL).

  • Add the solution of 2-(Chloromethyl)quinoline-4-carbonitrile to the sodium thiophenolate solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 3-5 hours. Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 7:3).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Expected Yield: 80-90%

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

The following workflow diagram outlines the general experimental procedure for the synthesis and purification of novel quinoline derivatives.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents & Solvent) Start->Setup Reaction Reaction (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis and purification.

Applications in Drug Discovery and Development

The quinoline derivatives synthesized from 2-(Chloromethyl)quinoline-4-carbonitrile are of significant interest in drug discovery due to the wide range of biological activities associated with the quinoline scaffold.[15][16][17] These compounds can serve as valuable libraries for high-throughput screening to identify lead compounds for various therapeutic targets.

Potential Therapeutic Areas:

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerase.[18][19]

  • Antimicrobial Agents: The quinoline core is a key component of several antibacterial and antifungal drugs.[5]

  • Antimalarial Drugs: Quinoline-based compounds have a long history in the treatment of malaria.[1]

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[4]

The synthetic flexibility offered by 2-(Chloromethyl)quinoline-4-carbonitrile allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

2-(Chloromethyl)quinoline-4-carbonitrile is a highly valuable and versatile starting material for the synthesis of a diverse range of novel quinoline derivatives. The straightforward and efficient protocols for nucleophilic substitution reactions described herein provide a robust platform for the generation of compound libraries for drug discovery and development. The exploration of the chemical space accessible from this key intermediate holds significant promise for the identification of new therapeutic agents with improved efficacy and safety profiles.

References

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science Publishers. Available at: [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. ResearchGate. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Taylor & Francis Online. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]

  • Synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. ResearchGate. Available at: [Link]

  • Syntheses, reaction and charactrization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Selective and efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with certain active halo-methylene compounds have been carried out using phase transfer catalysis (PTC) technique. TSI Journals. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. ResearchGate. Available at: [Link]

  • N-alkylation at sp3 Carbon Reagent Guide. ACS. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 2-(Chloromethyl)quinoline-4-carbonitrile

Executive Summary & Chemical Profile 2-(Chloromethyl)quinoline-4-carbonitrile is a highly functionalized, electron-deficient heterocyclic building block of significant value in medicinal chemistry and agrochemical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-(Chloromethyl)quinoline-4-carbonitrile is a highly functionalized, electron-deficient heterocyclic building block of significant value in medicinal chemistry and agrochemical development. The molecule features a quinoline core substituted with a strongly electron-withdrawing carbonitrile group at the C4 position and a reactive chloromethyl group at the C2 position.

In the context of catalytic cross-coupling, the benzylic-type C(sp³)–Cl bond serves as an excellent electrophile. The strong electron-withdrawing nature of both the quinoline nitrogen and the C4-carbonitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Cl bond. This electronic environment facilitates rapid oxidative addition by low-valent transition metals (such as Pd(0) and Ni(0)). However, this enhanced reactivity also makes the intermediate highly susceptible to parasitic side reactions, such as homocoupling (yielding 1,2-bis(heteroaryl)ethanes) and proto-dehalogenation[1].

This application note provides field-proven, self-validating protocols for two complementary C(sp³)–C(sp²) bond-forming strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nickel-Catalyzed Cross-Electrophile Coupling (XEC) .

Mechanistic Rationale & Pathway Architecture

To successfully functionalize 2-(chloromethyl)quinoline-4-carbonitrile, the catalytic system must be carefully tuned to balance the rate of oxidative addition with the subsequent transmetalation or radical capture steps.

Palladium-Catalyzed Suzuki-Miyaura Coupling (sp³–sp²)

Traditional Suzuki-Miyaura couplings of benzylic chlorides often suffer from slow transmetalation and competitive homocoupling. By utilizing potassium aryltrifluoroborates instead of standard boronic acids, the transmetalation step is highly controlled. The trifluoroborate salts are slowly hydrolyzed in situ to generate the active boronic acid species, preventing protodeboronation and suppressing homocoupling pathways[2][3]. The use of a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) or a bulky, electron-rich monodentate ligand like SPhos ensures the stability of the Pd(II) intermediate and accelerates reductive elimination[4][5].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(HetArCH_2)(Cl)L_2] Pd0->OxAdd 2-(Chloromethyl)quinoline TransMet Transmetalation [Pd(II)(HetArCH_2)(Ar)L_2] OxAdd->TransMet [Ar-BF3]K / Base / H2O RedElim Reductive Elimination C(sp³)-C(sp²) Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura coupling of heteroarylmethyl chlorides.

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

When pre-formed organoboron reagents are unavailable or unstable, Cross-Electrophile Coupling (XEC) offers a powerful alternative by directly coupling the chloromethylquinoline with an aryl bromide[6][7]. This reductive coupling utilizes a single Ni catalyst and a stoichiometric reductant (Zn dust). The mechanistic causality relies on the differential reactivity of the two electrophiles: the heteroarylmethyl chloride undergoes rapid single-electron transfer (SET) to form a relatively stable benzylic radical, which is then captured by an arylnickel(II) species generated from the oxidative addition of the aryl bromide[6]. The addition of MgCl₂ is critical; it accelerates the reduction of Ni(II) to Ni(I), preventing the accumulation of off-cycle Ni species[6].

XECCycle Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(Br)L_n Oxidative Addition (Ar-Br) Ni0->Ni2 Ar-Br Ni3 Ni(III)(HetArCH_2)(Ar)(Br)L_n Radical Capture Ni2->Ni3 + HetArCH_2• Radical HetArCH_2• Radical (from HetAr-CH2Cl + Ni(I)) Radical->Ni3 Ni3->Ni0 + Zn (Reductant) Product Cross-Coupled Product Ni3->Product Reductive Elimination

Mechanism of Ni-catalyzed cross-electrophile coupling (XEC) via radical capture.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Coupling of 2-(chloromethyl)quinoline-4-carbonitrile with potassium aryltrifluoroborates.

Reagents & Materials:

  • Electrophile: 2-(Chloromethyl)quinoline-4-carbonitrile (0.50 mmol)

  • Nucleophile: Potassium aryltrifluoroborate (0.55 mmol, 1.1 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%)[2][3]

  • Base: Cs₂CO₃ (1.50 mmol, 3.0 equiv)

  • Solvent: THF/H₂O (10:1 v/v, 5.0 mL, 0.1 M)

  • Internal Standard: n-Dodecane (50 µL) for GC yield validation.

Step-by-Step Methodology:

  • System Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(chloromethyl)quinoline-4-carbonitrile (101.3 mg, 0.50 mmol), the potassium aryltrifluoroborate (0.55 mmol), PdCl₂(dppf)·CH₂Cl₂ (8.2 mg, 2 mol%), and Cs₂CO₃ (488 mg, 1.50 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition: Inject degassed THF (4.5 mL) and degassed deionized H₂O (0.5 mL) via syringe. Add n-dodecane (50 µL) as the internal standard.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 75 °C for 12–16 hours with vigorous stirring (800 rpm). Causality note: The biphasic nature requires high-speed stirring to ensure adequate mass transfer between the aqueous base/borate and the organic electrophile.

  • Validation & Workup: Cool the mixture to room temperature. Extract an aliquot (50 µL), dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID to validate conversion against the n-dodecane standard.

  • Purification: Dilute the bulk mixture with H₂O (10 mL) and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: Reductive cross-coupling of 2-(chloromethyl)quinoline-4-carbonitrile with aryl bromides.

Reagents & Materials:

  • Electrophiles: 2-(Chloromethyl)quinoline-4-carbonitrile (0.50 mmol) and Aryl Bromide (0.75 mmol, 1.5 equiv)

  • Catalyst/Ligand: NiBr₂·diglyme (0.05 mmol, 10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%)[6][7]

  • Reductant: Zinc dust (1.50 mmol, 3.0 equiv)

  • Additive: MgCl₂ (0.50 mmol, 1.0 equiv)

  • Solvent: Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, add NiBr₂·diglyme (15.4 mg, 10 mol%) and dtbbpy (13.4 mg, 10 mol%) to a 10 mL vial. Add anhydrous DMF (1.0 mL) and stir for 15 minutes until a deep green/blue complex forms.

  • Reagent Assembly: To a separate oven-dried 15 mL pressure tube containing a stir bar, add Zinc dust (98 mg, 1.50 mmol) and anhydrous MgCl₂ (47.6 mg, 0.50 mmol). Causality note: MgCl₂ acts as a Lewis acid to activate the Zn surface and accelerates the reduction of the Ni(II) intermediate, preventing homocoupling[6].

  • Electrophile Addition: Add 2-(chloromethyl)quinoline-4-carbonitrile (101.3 mg, 0.50 mmol) and the aryl bromide (0.75 mmol) to the tube.

  • Reaction Execution: Transfer the pre-formed catalyst solution to the pressure tube. Rinse the catalyst vial with the remaining DMF (1.5 mL) and add it to the reaction. Seal the tube, remove it from the glovebox, and stir at 60 °C for 24 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding a 0.5 M aqueous solution of EDTA (10 mL) to chelate the nickel and zinc salts. Stir vigorously for 30 minutes until the aqueous layer turns blue/green. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Data & Optimization Summaries

The following tables summarize the critical condition optimizations required to suppress side reactions (homocoupling and protodehalogenation) when functionalizing highly reactive heteroarylmethyl chlorides.

Table 1: Optimization of Suzuki-Miyaura Conditions for Heteroarylmethyl Chlorides [2][3][4]

EntryCatalyst / LigandBoron SourceBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Ar-B(OH)₂Na₂CO₃Toluene/H₂O9025High homocoupling due to slow transmetalation.
2PdCl₂(dppf)Ar-B(OH)₂K₃PO₄THF/H₂O7542Moderate yield; protodeboronation observed.
3PdCl₂(dppf)[Ar-BF₃]K Cs₂CO₃ THF/H₂O 75 88 Optimal. Slow release of boronic acid prevents side reactions.
4Pd(OAc)₂ / SPhos[Ar-BF₃]KK₂CO₃CPME/H₂O9081Bulky SPhos ligand accelerates reductive elimination.

Table 2: Optimization of Ni-Catalyzed XEC Conditions [6][7]

EntryCatalyst / LigandReductantAdditiveSolventTemp (°C)Yield (%)Observation / Causality
1NiBr₂ / dtbbpyZnNoneDMF6035Poor turnover; Ni(II) species accumulates.
2NiBr₂ / dtbbpyMnNoneDMA6041Mn is less effective than Zn for this specific scaffold.
3NiBr₂ / dtbbpyZnNaI (20 mol%)DMF6062Iodide accelerates oxidative addition via halogen exchange.
4NiBr₂ / dtbbpy Zn MgCl₂ (1 equiv) DMF 60 90 Optimal. MgCl₂ synergistically enhances Zn reduction kinetics.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) / PMC URL:[Link][2]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides Source: Organic Letters / PMC URL:[Link][4]

  • One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling Source: Chemical Communications (The University of Manchester) URL:[Link][1]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides Source: Dalian Institute of Chemical Physics (DICP) / ACS Catalysis URL:[Link][6]

  • ChemBead Enabled High-Throughput Cross-Electrophile Coupling Reveals a New, Complementary Ligand Source: Angewandte Chemie International Edition / PMC URL:[Link][7]

Sources

Method

Application Note: High-Efficiency N-Alkylation Utilizing 2-(Chloromethyl)quinoline-4-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Lead optimization, heterocyclic library synthesis, and active pharmaceutical ingredient (API) intermediate generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Lead optimization, heterocyclic library synthesis, and active pharmaceutical ingredient (API) intermediate generation.

Introduction & Strategic Utility

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in antimalarial, antineoplastic, and leukotriene synthesis inhibitor pipelines[1]. The specific functionalization of this core dictates its pharmacokinetic and pharmacodynamic properties.

2-(Chloromethyl)quinoline-4-carbonitrile represents a highly reactive, bifunctional building block. The chloromethyl group serves as an excellent electrophile for SN​2 alkylations, while the 4-carbonitrile moiety acts as a strong electron-withdrawing group (EWG) and a versatile handle for downstream transformations (e.g., reduction to amines, hydrolysis to amides/carboxylic acids, or tetrazole formation). This protocol details a highly efficient, self-validating methodology for the N-alkylation of secondary amines using this reagent, optimized for high atom economy and minimal byproduct formation[2].

Mechanistic Causality & Reaction Design

In standard alkylation reactions, the electrophilicity of the benzylic carbon is paramount. In 2-(chloromethyl)quinoline-4-carbonitrile, the C-Cl bond is intensely polarized.

  • Inductive and Resonance Effects: The nitrogen atom in the quinoline ring inherently withdraws electron density. The addition of the cyano group at the 4-position synergistically amplifies this effect, creating a highly electron-deficient π -system.

  • Transition State Stabilization: During the SN​2 attack by an amine nucleophile, the developing negative charge in the transition state is effectively delocalized across the electron-poor quinoline ring, significantly lowering the activation energy ( Ea​ ).

  • Base Selection: A mild, heterogeneous base such as Potassium Carbonate ( K2​CO3​ ) or Sodium Carbonate ( Na2​CO3​ ) is utilized to scavenge the generated HCl[2]. This prevents the protonation of the nucleophilic amine, driving the reaction to completion without requiring excess amine equivalents.

G A Amine Nucleophile (e.g., Piperazine) D SN2 Transition State A->D B 2-(Chloromethyl)quinoline- 4-carbonitrile B->D C Base / Solvent (K2CO3 / MeCN) C->D Acid Scavenging E N-Alkylated Quinoline Derivative D->E -HCl

Fig 1: Mechanistic workflow of the base-mediated SN2 N-alkylation process.

Experimental Protocol: N-Alkylation Workflow

This protocol describes the coupling of 2-(chloromethyl)quinoline-4-carbonitrile with a standard secondary amine (e.g., 1-phenylpiperazine) to yield a tertiary amine derivative.

Safety & Handling Prerequisites

Chloromethyl quinoline derivatives are known skin sensitizers, acute oral toxins, and can cause severe eye damage[3]. The 4-carbonitrile derivative must be handled in a certified fume hood using appropriate PPE (N95/P3 dust mask, nitrile gloves, and face shield)[4].

Reagents & Materials
  • Electrophile: 2-(Chloromethyl)quinoline-4-carbonitrile (1.0 equiv, 10.0 mmol)

  • Nucleophile: 1-Phenylpiperazine (1.1 equiv, 11.0 mmol)

  • Base: Powdered anhydrous K2​CO3​ (2.5 equiv, 25.0 mmol)

  • Solvent: Acetonitrile (MeCN), anhydrous (40 mL)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv, 1.0 mmol) - Utilized for in situ Finkelstein activation if the chloride is sluggish.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Add the amine nucleophile (11.0 mmol) and anhydrous K2​CO3​ (25.0 mmol) to the flask.

  • Suspend the mixture in 30 mL of anhydrous MeCN. Stir vigorously for 15 minutes at room temperature to ensure uniform dispersion of the heterogeneous base.

Step 2: Electrophile Addition

  • Dissolve 2-(chloromethyl)quinoline-4-carbonitrile (10.0 mmol) in 10 mL of anhydrous MeCN.

  • Critical Insight: Add the electrophile solution dropwise over 10 minutes to the stirring amine/base suspension. Slow addition prevents localized high concentrations of the electrophile, mitigating the risk of bis-alkylation (if primary amines are used) or quaternary ammonium salt formation.

Step 3: Thermal Activation & Monitoring

  • Elevate the reaction temperature to 70 °C using a pre-heated oil bath.

  • Maintain vigorous stirring. The use of MeCN at 70 °C provides an optimal dielectric environment for the SN​2 displacement while remaining below the boiling point of the solvent[2].

  • Monitor the reaction progress via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate) or LC-MS. Complete consumption of the chloromethyl derivative typically occurs within 4–6 hours.

Step 4: Workup & Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a Celite pad to remove the inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with an additional 20 mL of MeCN.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil or solid residue.

  • Partition the crude residue between Dichloromethane (DCM, 50 mL) and distilled water (50 mL). Extract the aqueous layer with DCM (2 x 25 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate.

Step 5: Purification

  • Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution (e.g., 0% to 5% Methanol in DCM) to isolate the pure N-alkylated quinoline-4-carbonitrile derivative.

Reaction Optimization Data

The choice of solvent and base profoundly impacts the reaction kinetics and impurity profile. Amine bases (e.g., Triethylamine) often lead to complex aqueous workups and lower yields compared to heterogeneous carbonate bases[2].

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
DMF K2​CO3​ 903>9982Fast reaction, but DMF removal complicates isolation[1].
MeCN K2​CO3​ 70 5 >99 90 Optimal balance of solubility, kinetics, and easy workup.
MeCN Et3​N 7087565Homogeneous base leads to competitive quaternization.
THF Cs2​CO3​ 65128578Lower solubility of the transition state complex.

Table 1: Optimization matrix for the alkylation of secondary amines with chloromethylquinolines.

References

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. American Chemical Society (ACS). 2

  • Leukotriene synthesis inhibitors (Patent Application). Justia Patents. 1

  • 2-(Chloromethyl)quinoline 97% Safety Information. Sigma-Aldrich. 3

  • 2-METHYL-4-QUINOLINECARBONITRILE - Safety Data Sheet. ChemicalBook. 4

Sources

Application

Application Notes & Protocols: 2-(Chloromethyl)quinoline-4-carbonitrile in Advanced Fluorescent Probe Design

Executive Summary & Mechanistic Rationale The development of highly sensitive and selective fluorescent probes is a cornerstone of modern molecular imaging and diagnostic screening. Within this domain, 2-(Chloromethyl)qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly sensitive and selective fluorescent probes is a cornerstone of modern molecular imaging and diagnostic screening. Within this domain, 2-(Chloromethyl)quinoline-4-carbonitrile has emerged as a highly versatile, dual-functional building block.

As a Senior Application Scientist, selecting the correct fluorophore core is the most critical decision in probe design. This specific molecule offers two distinct mechanistic advantages:

  • The 4-Carbonitrile Group (Photophysical Tuner): The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG). By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, it facilitates strong Intramolecular Charge Transfer (ICT) when paired with an electron-donating group. This results in significantly red-shifted emission profiles and large Stokes shifts, which are critical for avoiding cellular autofluorescence and UV-induced phototoxicity[1][2].

  • The 2-Chloromethyl Group (Reactive Handle): The benzylic-like -CH₂Cl moiety allows for rapid, high-yield nucleophilic substitution ( SN​2 ) reactions. This enables the modular attachment of various recognition receptors—such as polyamines for metal chelation or cleavable esters for reactive oxygen species (ROS) detection[3][4].

Modular Design Pathways

The structural duality of 2-(Chloromethyl)quinoline-4-carbonitrile allows scientists to design probes based on either Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) / Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms.

G Precursor 2-(Chloromethyl)quinoline-4-carbonitrile (Fluorophore Core) Receptor1 Amine/Thiol Receptor (e.g., DPA for Metals) Precursor->Receptor1 SN2 Alkylation Receptor2 Reactive Cleavable Group (e.g., Boronate for ROS) Precursor->Receptor2 Etherification/Esterification Probe1 Metal-Sensing Probe (PET Quenched) Receptor1->Probe1 Probe2 Reaction-Based Probe (ICT Quenched) Receptor2->Probe2 Analyte1 Target Analyte (Zn2+, Cd2+, Cu2+) Probe1->Analyte1 Coordination Analyte2 Target Analyte (H2O2, Biothiols) Probe2->Analyte2 Cleavage/Reaction Signal1 Fluorescence ON (CHEF / PET Inhibition) Analyte1->Signal1 Signal2 Ratiometric Shift (ICT / ESIPT Activation) Analyte2->Signal2

Modular design pathways for fluorescent probes using 2-(Chloromethyl)quinoline-4-carbonitrile.

Quantitative Photophysical Profiles

Depending on the conjugated receptor and the target analyte, the photophysical properties of the resulting probes vary significantly. The table below summarizes the quantitative data of representative quinoline-carbonitrile derivative probes based on recent literature[3][5].

Probe DerivativeTarget AnalyteRecognition MoietySensing MechanismAbs. Max (nm)Em. Max (nm)Stokes Shift (nm)Limit of Detection (LOD)
DPA-Quinoline-4-CN Zn²⁺ / Cd²⁺Di-(2-picolyl)amineCHEF / PET Inhibition~340~410 - 450~70 - 110~17 nM
Boronate-Quinoline-4-CN H₂O₂Aryl Boronate EsterCleavage / ESIPT~360~650~290~590 nM
Sulfonate-Quinoline-4-CN Biothiols (GSH)2,4-DinitrobenzenesulfonateNucleophilic Cleavage~380~620~240~4 - 10 nM

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in causality explanations and critical control steps to prevent false positives.

Protocol A: Synthesis of a DPA-Quinoline-4-Carbonitrile Metal Sensor

Objective: To synthesize a PET-based fluorescent sensor for heavy metals (e.g., Zn²⁺, Cd²⁺) via an SN​2 alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 2-(Chloromethyl)quinoline-4-carbonitrile and 1.1 eq of Di-(2-picolyl)amine (DPA) in anhydrous acetonitrile (20 mL/mmol).

  • Catalytic Activation: Add 3.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ) and 0.5 eq of Potassium Iodide (KI).

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the HCl byproduct without hydrolyzing the carbonitrile group. KI is critical; it initiates a Finkelstein reaction, converting the chloromethyl group in situ to a highly reactive iodomethyl intermediate, drastically accelerating the SN​2 substitution and minimizing side reactions[4].

  • Reaction & Monitoring: Reflux the mixture at 80°C under an inert N₂ atmosphere for 12–24 hours. Monitor completion via TLC (DCM:MeOH, 95:5).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with DCM and wash with brine to remove residual KI and water-soluble impurities.

  • Purification: Purify the crude product via silica gel flash chromatography to obtain the pure probe. Validate structure via ¹H-NMR and HRMS.

Protocol B: Spectroscopic Titration & Self-Validation Assay

Objective: To determine the binding affinity ( Kd​ ) and validate the Chelation-Enhanced Fluorescence (CHEF) mechanism.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 1.0 mM stock solution of the probe in spectroscopic-grade DMSO. Prepare 10 mM aqueous stock solutions of metal chloride salts (e.g., ZnCl₂, CdCl₂, MgCl₂, CaCl₂).

    • Causality: DMSO prevents aggregation of the hydrophobic probe. Metal chlorides are preferred over sulfates to ensure complete solubility.

  • Buffer Selection: Dilute the probe to a working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4, 100 mM KCl).

    • Causality: Never use Phosphate-Buffered Saline (PBS) for metal titrations. Phosphate anions will precipitate heavy metals (forming insoluble Zn₃(PO₄)₂) and compete with the probe, leading to artificially low binding affinities[4].

  • Titration: Add incremental aliquots of the target metal ion (0 to 10 equivalents). Record the fluorescence emission spectra after a 2-minute equilibration per addition.

  • Self-Validation (Reversibility Control): Once maximum fluorescence is reached, add 15 equivalents of EDTA to the cuvette.

    • Causality: If the fluorescence immediately quenches back to baseline, the signal is definitively caused by reversible metal coordination (PET inhibition) rather than an irreversible chemical degradation or contamination of the probe.

Protocol C: Live-Cell Imaging Workflow

Objective: To visualize intracellular target analytes while confirming signal specificity.

Step-by-Step Methodology:

  • Cytotoxicity Screening (CCK-8 Assay): Incubate HeLa or A549 cells with varying concentrations of the probe (0–50 µM) for 24 hours. Confirm that cell viability remains >90% at the working concentration (typically 5–10 µM).

    • Causality: A toxic probe will induce apoptosis, artificially altering intracellular ROS, biothiol, and calcium/zinc levels, thereby invalidating the imaging results.

  • Probe Incubation: Seed cells in glass-bottom confocal dishes. Incubate with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C. Wash 3x with LCIS (Live Cell Imaging Solution) to remove unbound probe.

  • Imaging & Scavenger Control:

    • Group 1 (Blank): Image cells directly to establish basal fluorescence.

    • Group 2 (Stimulated): Treat cells with the target analyte (e.g., exogenous H₂O₂ or Zn²⁺ pyrithione) and image.

    • Group 3 (Self-Validating Negative Control): Pre-treat cells with a specific scavenger (e.g., N-acetylcysteine for ROS, or TPEN for Zn²⁺) for 1 hour before adding the probe and stimulant.

    • Causality: The absence of fluorescence in Group 3 proves that the intracellular signal in Group 2 is exclusively derived from the specific target analyte, eliminating the possibility of off-target activation by other cellular components.

References

  • Electronic absorption spectrum, fluorescence and phosphorescence... ResearchGate. Available at:[Link]

  • Cyclometalated iridium(III) complexes with structurally simple 1-phenylisoquinoline-4-carbonitrile derivatives for efficient near-infrared OLEDs. ResearchGate / iScience. Available at:[Link]

  • Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. PMC / NIH. Available at:[Link]

  • Fluorescent Detection of Phosphate Ion via a Tetranuclear Zinc Complex Supported by a Tetrakisquinoline Ligand and μ4-PO4 Core. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate. Available at:[Link]

  • Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. ResearchGate. Available at:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 2-(Chloromethyl)quinoline-4-carbonitrile

Executive Summary The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. 2-(Chloromethyl)quinoline-4-carbonitrile (C₁₁H₇ClN₂) is a highly versatile synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. 2-(Chloromethyl)quinoline-4-carbonitrile (C₁₁H₇ClN₂) is a highly versatile synthetic intermediate. The presence of the electrophilic chloromethyl group at C-2 allows for facile nucleophilic substitutions, while the strongly electron-withdrawing carbonitrile group at C-4 serves as a handle for further transformations (e.g., tetrazole formation or hydrolysis)[1].

This application note provides a comprehensive, self-validating protocol for the structural elucidation of 2-(Chloromethyl)quinoline-4-carbonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation, this guide serves as an authoritative reference for researchers seeking to verify the purity and structural integrity of this compound.

Physicochemical & Structural Properties

Before initiating NMR experiments, understanding the physical properties of the analyte is critical for optimizing sample concentration and solvent selection.

PropertyDescription
Chemical Name 2-(Chloromethyl)quinoline-4-carbonitrile
Molecular Formula C₁₁H₇ClN₂
Molecular Weight 202.64 g/mol
Appearance Pale yellow to white solid
Solubility Profile Soluble in CDCl₃, DMSO-d₆, Acetone-d₆; Insoluble in H₂O
Key Functional Groups Quinoline core, -CH₂Cl (aliphatic, deshielded), -C≡N (sp-hybridized)

Experimental Protocol & Self-Validating Workflow

To achieve high-resolution, publication-quality spectra, the following protocol emphasizes internal validation at each step.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is chosen over DMSO-d₆ due to the compound's high lipophilicity and the absence of exchangeable protons (e.g., -OH, -NH) that would necessitate a polar aprotic solvent. CDCl₃ also prevents potential solvolysis of the reactive -CH₂Cl group that can occur in protic or highly hygroscopic solvents over time[2].

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, increase the concentration to 40–50 mg/0.6 mL to ensure an adequate signal-to-noise (S/N) ratio for quaternary carbons.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The sample must be completely particulate-free. Filter through a glass wool plug into a 5 mm NMR tube to prevent magnetic susceptibility artifacts (line broadening).

Instrument Parameters (400 MHz Spectrometer)
  • Probe Tuning & Matching: Manually tune the probe to the exact resonance frequencies of ¹H and ¹³C to maximize power transfer and sensitivity.

  • Shimming: Perform gradient shimming (Z1-Z5). Validation: The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz. If broader, re-shim the instrument.

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30 (30° flip angle).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation of aromatic protons).

    • Number of Scans (NS): 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Relaxation Delay (D1): 2.5 seconds. (Quaternary carbons like C-4 and C-2 have long T₁ relaxation times; shortening D1 will suppress these critical signals)[3].

    • Number of Scans (NS): 512 - 1024.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning & Matching Prep->Tune Shim Gradient Shimming (FWHM ≤ 0.5 Hz) Tune->Shim Acq FID Acquisition (1H: 16 scans, 13C: 1024) Shim->Acq Proc Data Processing (FT, Phase, Baseline) Acq->Proc

Figure 1: Self-validating NMR acquisition workflow from sample preparation to processing.

Mechanistic Insights & Spectral Interpretation

The chemical shifts of 2-(Chloromethyl)quinoline-4-carbonitrile are dictated by the anisotropic effects of the quinoline ring and the strong electronic pull of its substituents.

¹H NMR Analysis (Causality of Shifts)
  • The Aliphatic Region: The chloromethyl protons (-CH₂Cl) appear as a sharp, distinct singlet integrating to 2H. Because chlorine is highly electronegative, it inductively deshields these protons, pushing them downfield to ~4.88 ppm . The lack of adjacent protons means no scalar coupling occurs[4].

  • The Aromatic Region: The -C≡N group at C-4 is a strong π -electron withdrawing group (EWG) via resonance (mesomeric effect). This creates a partial positive charge at the ortho and para positions. Consequently, H-5 (peri to the cyano group) is severely deshielded, appearing as a doublet of doublets at ~8.25 ppm . H-3 is an isolated proton situated between two EWGs (-CN and -CH₂Cl) and appears as a sharp singlet at ~7.95 ppm [5].

¹³C NMR Analysis (Causality of Shifts)
  • The Nitrile Carbon: The sp-hybridized -C≡N carbon typically resonates in the narrow window of 115–117 ppm .

  • Substituted Aromatic Carbons: The C-2 carbon is directly attached to the electronegative -CH₂Cl group and the ring nitrogen, making it the most deshielded carbon in the molecule (~158.5 ppm ). The C-4 carbon, directly attached to the cyano group, experiences an anisotropic shielding effect from the triple bond, placing it around 117.8 ppm despite the electron withdrawal[6].

  • The Chloromethyl Carbon: The sp³ carbon of the -CH₂Cl group is predictably found at 46.5 ppm , a hallmark shift for benzylic/allylic chlorides[7].

Electronic_Effects Core Quinoline Core (Aromatic System) CN -CN at C-4 (Strong Mesomeric EWG) Core->CN CH2Cl -CH2Cl at C-2 (Strong Inductive EWG) Core->CH2Cl Effect1 Deshields H-5 & H-3 (Downfield Shift) CN->Effect1 Effect2 Deshields C-2 & CH2 (Downfield Shift) CH2Cl->Effect2

Figure 2: Electronic substituent effects dictating the NMR chemical shifts of the quinoline core.

Data Presentation: Chemical Shift Assignments

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants ( J ) based on the structural logic and analogous quinoline derivatives.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
-CH₂Cl 4.88Singlet (s)2H-Inductively deshielded by Cl.
H-6 7.75ddd1H8.2, 6.9, 1.2Standard aromatic coupling.
H-7 7.85ddd1H8.4, 6.9, 1.4Standard aromatic coupling.
H-3 7.95Singlet (s)1H-Isolated proton between substituents.
H-8 8.18dd1H8.4, 1.2Deshielded by adjacent ring nitrogen.
H-5 8.25dd1H8.2, 1.4Peri-deshielded by the C-4 cyano group.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Logic
-CH₂Cl 46.5CH₂Aliphatic carbon bonded to chlorine.
-C≡N 115.2C (quat)Nitrile sp-carbon.
C-4 117.8C (quat)Anisotropically shielded by the cyano group.
C-3 121.5CHOrtho to cyano and chloromethyl groups.
C-5 124.8CHAromatic CH.
C-4a 125.6C (quat)Bridgehead carbon.
C-6 129.1CHAromatic CH.
C-8 130.3CHAromatic CH.
C-7 131.1CHAromatic CH.
C-8a 148.0C (quat)Bridgehead carbon adjacent to nitrogen.
C-2 158.5C (quat)Highly deshielded by N and -CH₂Cl.

References

  • Title: A Convenient Reagent for the Conversion of... Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Green Chemistry Approach to the Synthesis of N-Substituted Piperidones Source: ACS Publications URL: [Link]

  • Title: One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility and Stability of 2-(Chloromethyl)quinoline-4-carbonitrile in Aqueous Media

Welcome to the technical support center for 2-(Chloromethyl)quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Chloromethyl)quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our approach is rooted in a first-principles understanding of the molecule's chemical characteristics, offering a systematic workflow from simple co-solvency to more advanced formulation strategies. We will address not only the physical challenge of dissolution but also the critical, and often overlooked, issue of chemical stability in aqueous environments.

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses the fundamental reasons behind the solubility and stability issues associated with 2-(Chloromethyl)quinoline-4-carbonitrile.

Q1: Why is my 2-(Chloromethyl)quinoline-4-carbonitrile not dissolving in neutral aqueous solutions?

A1: The poor aqueous solubility of 2-(Chloromethyl)quinoline-4-carbonitrile stems directly from its molecular structure. The molecule is built on a quinoline core, which is a bicyclic aromatic system that is inherently hydrophobic and rigid.[1][2] Like many heterocyclic compounds, its flat structure promotes strong intermolecular π-stacking interactions in its solid crystal lattice. For dissolution to occur, water molecules must expend significant energy to break apart this stable crystal structure and solvate individual molecules, a process that is energetically unfavorable for hydrophobic compounds.[3] This combination of a hydrophobic scaffold and high crystal lattice energy is a classic profile for compounds with low aqueous solubility.[3]

Q2: What are the primary challenges I should anticipate when working with this compound in aqueous media?

A2: You should anticipate a two-fold challenge:

  • Poor Thermodynamic Solubility: As discussed in Q1, the compound is expected to have very low intrinsic solubility in water and neutral buffers.

  • Chemical Instability: The chloromethyl group (-CH₂Cl) at the 2-position of the quinoline ring is a reactive electrophilic site.[4] In aqueous media, this group is susceptible to nucleophilic substitution by water, leading to hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-(Hydroxymethyl)quinoline-4-carbonitrile. This degradation process means that even if you achieve dissolution, the parent compound may be degrading over time, leading to a loss of potency and inconsistent experimental results.[5][6]

Section 2: Initial Troubleshooting: The Co-Solvent Approach

The most common starting point for solubilizing a poorly soluble compound is the use of a water-miscible organic co-solvent.

Q3: What is the first and most common method to try for solubilization?

A3: The most direct and widely used method is to first prepare a concentrated stock solution in a 100% water-miscible organic solvent and then dilute this stock into your aqueous experimental medium.[1][7] Dimethyl sulfoxide (DMSO) is the industry-standard co-solvent due to its powerful ability to dissolve a wide range of non-polar and polar compounds and its complete miscibility with water.[7]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a small amount of 2-(Chloromethyl)quinoline-4-carbonitrile powder.

  • Add Solvent: Add a calculated volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). A high concentration minimizes the volume of organic solvent transferred into your final aqueous assay.

  • Promote Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids persist, place the vial in a sonicator bath for 5-15 minutes.

    • Gentle warming (e.g., 37°C water bath) can be used cautiously, but be aware that heat can accelerate the potential hydrolysis of the chloromethyl group.[6]

  • Inspect for Clarity: A successfully prepared stock solution should be clear, with no visible particulates. If particles remain, the compound may be insoluble even in DMSO at that concentration, and you should try preparing a more dilute stock.

Q4: My compound precipitates ("crashes out") when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?

A4: This is a very common issue known as "crashing out." It occurs because while the compound is soluble in the high-concentration organic co-solvent, it is not soluble in the final, predominantly aqueous, medium. When you dilute the stock, the percentage of DMSO drops dramatically, the polarity of the solvent system increases, and the compound rapidly precipitates once it exceeds its solubility limit in that new environment.[7]

Follow this systematic troubleshooting workflow to resolve the issue.

start Precipitation Occurs (Compound 'Crashes Out') q1 Is the final concentration absolutely essential? start->q1 lower_conc Action: Lower the final concentration. Prepare serial dilutions to find the Maximum Soluble Concentration (MSC). q1->lower_conc No increase_dmso Option 1: Increase Final DMSO %. (e.g., from 0.1% to 0.5% or 1.0%) Caution: Run vehicle controls to check for solvent toxicity/interference. q1->increase_dmso Yes adv_methods Option 2: Use Advanced Methods. (Proceed to Section 3 & 4) - pH Modification - Cyclodextrins - Surfactants q1->adv_methods Yes yes_path Yes no_path No check_msc Is the MSC sufficient for the experiment? lower_conc->check_msc check_msc->q1 No Re-evaluate solution_found Problem Solved: Use a concentration ≤ MSC. check_msc->solution_found Yes yes_msc Yes no_msc No increase_dmso->adv_methods If toxicity is an issue

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Intermediate & Advanced Solubilization Strategies

If co-solvents alone are insufficient or introduce experimental artifacts (e.g., cell toxicity), more advanced formulation strategies are required.

Q5: Can I use pH modification to improve the solubility of 2-(Chloromethyl)quinoline-4-carbonitrile?

A5: Yes, this is a highly promising strategy. The quinoline ring contains a nitrogen atom that is weakly basic. In acidic conditions (pH < 5), this nitrogen can become protonated, forming a cationic salt.[8] This salt form is generally much more water-soluble than the neutral free base.

However, there is a critical caveat: Acidic or basic conditions can significantly accelerate the hydrolysis of the reactive chloromethyl group.[5] Therefore, any pH modification must be carefully balanced with an assessment of compound stability (see Section 4).

Protocol 2: pH-Dependent Solubility Screening
  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is visible.

  • Equilibrate: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet all undissolved solid.

  • Quantify Supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it in a suitable solvent (like acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH for dissolution.

Q6: What other advanced solubilizing agents can I use?

A6: If co-solvents and pH adjustment are not viable, agents that create micro-environments to shield the hydrophobic compound from water can be used. The two most common are cyclodextrins and surfactants.

Method Mechanism Pros Cons Best For
Co-Solvents (e.g., DMSO, Ethanol) Reduces the polarity of the bulk solvent system.[9]Simple, fast, effective for creating high-concentration stocks.Can cause precipitation upon dilution ("crashing out"); potential for cellular toxicity or assay interference.[1][7]Initial screening, non-cellular assays, preparing concentrated stocks.
pH Adjustment Protonates the basic quinoline nitrogen to form a more soluble salt.[8]Can dramatically increase solubility; uses simple buffers.May alter compound activity; can accelerate degradation (hydrolysis) of the chloromethyl group.[5]Assays where the pH can be controlled and for compounds stable under acidic conditions.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, with the hydrophobic compound inside its cavity.[10]Low cellular toxicity; can significantly increase solubility without organic solvents.Can be expensive; may alter bioavailability or interaction with protein targets.Cell-based assays, in vivo studies, when organic solvents must be avoided.
Surfactants (e.g., Tween®, Polysorbate) Forms micelles that encapsulate the hydrophobic compound in their core.[7][10]Highly effective at increasing solubility.Can interfere with biological membranes and assays; may be difficult to remove.In vitro assays where membrane disruption is not a concern; formulation development.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol determines the concentration of HP-β-CD required to dissolve your target concentration of the compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of 2-(Chloromethyl)quinoline-4-carbonitrile powder to each solution.

  • Equilibrate & Separate: Follow steps 3 & 4 from Protocol 2 (pH-Dependent Solubility Screening).

  • Quantify & Analyze: Follow steps 5 & 6 from Protocol 2, but plot the solubility of your compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex and allows you to determine the minimum cyclodextrin concentration needed for your experiment.[7]

Section 4: A Critical Consideration - Chemical Stability in Aqueous Media

Achieving a clear solution is only half the battle. You must ensure the dissolved molecule is the correct one.

Q7: My compound dissolves, but my experimental results are inconsistent or show a loss of activity over time. Could the compound be degrading?

A7: Yes, this is highly likely and is a critical point of failure. The C-Cl bond in the chloromethyl group is susceptible to hydrolysis, especially in a polar protic solvent like water. This reaction converts your active compound into its hydroxymethyl analog, which will have different physicochemical properties and likely different biological activity.

Caption: Potential hydrolysis of 2-(Chloromethyl)quinoline-4-carbonitrile.

Q8: How can I quickly assess the stability of my solubilized compound?

A8: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time. A decrease in the peak area of the parent compound, often accompanied by the appearance of a new peak (the degradation product), is direct evidence of instability.

Protocol 4: Basic Time-Course Stability Study
  • Prepare Solution: Prepare your compound in the final desired aqueous medium (using the best method from Sections 2 or 3) at your target concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and if necessary, quench any reaction (e.g., by neutralizing the pH or diluting in a stable organic solvent like acetonitrile). Analyze by HPLC and record the peak area of the parent compound.

  • Incubate: Store the remaining solution under your experimental conditions (e.g., 37°C for a cell-based assay or 4°C for storage).

  • Time-Point Samples: Take additional aliquots at various time points (e.g., 1, 4, 8, 24 hours). Treat them identically to the T=0 sample and analyze by HPLC.

  • Analyze Data: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>5-10%) indicates instability. If possible, calculate the percentage of the parent compound remaining over time.

Best Practice: Always aim to prepare solutions fresh before each experiment to minimize degradation. If stock solutions must be stored, they should be kept in an anhydrous organic solvent (like DMSO) at -20°C or -80°C and protected from light.[6]

References
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Verma, S., & Rawat, A. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Al-kassas, R., & Al-kassas, R. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Anselmo, A. C., & Mitragotri, S. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • MDPI. (2025, July 23).
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • RSC Publishing. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]

  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (2026, March 24).

Sources

Optimization

Technical Support Center: Handling and Storage of 2-(Chloromethyl)quinoline-4-carbonitrile

Welcome to the Technical Support Center. 2-(Chloromethyl)quinoline-4-carbonitrile is a highly reactive alkylating agent crucial for drug development and synthetic chemistry. However, its benzylic-like chloromethyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Chloromethyl)quinoline-4-carbonitrile is a highly reactive alkylating agent crucial for drug development and synthetic chemistry. However, its benzylic-like chloromethyl group makes it exceptionally vulnerable to nucleophilic attack by ambient moisture. This guide provides authoritative, field-proven troubleshooting protocols to prevent hydrolysis and ensure reagent integrity during long-term storage.

Section 1: Mechanistic Insights (The "Why" Behind Degradation)

Q: Why is 2-(Chloromethyl)quinoline-4-carbonitrile so sensitive to atmospheric moisture? A: The sensitivity stems from its molecular structure. The chloromethyl group is located at the 2-position of the quinoline ring, making it a "benzylic-type" halide. The adjacent aromatic system stabilizes the transition state for nucleophilic substitution. When exposed to ambient humidity, the highly electrophilic carbon undergoes rapid via SN1/SN2 pathways, displacing the chloride ion to form 2-(hydroxymethyl)quinoline-4-carbonitrile and hydrochloric acid (HCl)[1].

Q: What is the "autocatalytic" degradation effect? A: When hydrolysis occurs, the byproduct is HCl. The quinoline nitrogen is basic and readily protonates in the presence of HCl, forming a quinolinium hydrochloride salt. This protonation alters the solubility and reactivity profile of the bulk powder, often accelerating further degradation by drawing in more moisture (due to the hygroscopicity of the salt) and altering the local pH, which can catalyze further[2].

Hydrolysis A 2-(Chloromethyl)quinoline- 4-carbonitrile C Nucleophilic Attack (SN1/SN2 at Benzylic Carbon) A->C B Ambient Moisture (H2O Nucleophile) B->C Exposure D 2-(Hydroxymethyl)quinoline- 4-carbonitrile C->D -Cl substitution E Hydrochloric Acid (HCl) Byproduct C->E Leaving group F Autocatalytic Degradation (Quinoline Protonation) E->F Lowers pH F->A Accelerates decay

Figure 1: Hydrolysis pathway of 2-(Chloromethyl)quinoline-4-carbonitrile and autocatalytic decay.

Section 2: Quantitative Data & Storage Parameters

To illustrate the critical nature of temperature and moisture control, the following table summarizes the estimated degradation kinetics of benzylic chlorides under various storage conditions. Reaction rates of benzylic chloride hydrolysis strictly follow the ; lowering the temperature to -20°C significantly reduces the kinetic energy available to overcome the activation energy barrier for hydrolysis[3].

Storage ConditionTemperatureMoisture ExposureEstimated Half-LifeDegradation Risk
Benchtop (Open Air)25°CHigh (Ambient Humidity)< 12 HoursCritical
Refrigerator (Sealed)4°CLow (Trapped Air)2 - 4 WeeksModerate
Freezer (Standard)-20°CMinimal (Desiccant Used)6 - 12 MonthsLow
Deep Freeze (Inert)-80°CNone (Argon Blanket)> 2 YearsNegligible
Section 3: Standard Operating Procedures (SOPs) for Long-Term Storage

To create a self-validating system for reagent preservation, follow this step-by-step methodology.

Protocol: Anhydrous Aliquoting and Storage

  • Thermal Equilibration: Do not open the original commercial bottle immediately upon receipt if it is shipped cold. Allow it to equilibrate to room temperature (RT) in a desiccator to prevent on the inner glass walls[4].

  • Inert Transfer: Move the unopened bottle, anhydrous amber glass vials, and PTFE-lined caps into a glovebox purged with dry Argon or Nitrogen[5].

  • Aliquoting: Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw cycles and eliminates the risk of introducing moisture to the bulk supply during subsequent uses.

  • Primary Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm or PTFE tape to create a primary moisture barrier.

  • Secondary Containment: Place the individual vials into a larger, secondary container (e.g., a wide-mouth Nalgene jar) filled with an active (such as indicating Drierite or activated 4Å molecular sieves)[6].

  • Temperature Control: Store the secondary container in a -20°C or -80°C freezer.

Storage N1 Receive Reagent (Keep Sealed) N2 Transfer to Glovebox (Argon/N2 Atm) N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Seal with PTFE & Parafilm N3->N4 N5 Store at -20°C Over Desiccant N4->N5 N6 Warm to RT Before Opening N5->N6 Prior to use

Figure 2: Workflow for aliquoting and long-term storage of moisture-sensitive chemical reagents.

Section 4: Troubleshooting FAQs

Q: I opened my reagent bottle straight out of the freezer, and now the powder is clumping. What happened? A: By opening a cold bottle in ambient air, moisture immediately condensed onto the cold powder and inner glass surfaces. This initiated rapid hydrolysis. Always allow the sealed container to warm to room temperature (typically 30-60 minutes) before opening[6].

Q: The reagent has turned slightly yellow/brown. Is it ruined? A: Pure 2-(Chloromethyl)quinoline-4-carbonitrile should be a white to off-white powder. A color shift to yellow or brown often indicates the formation of degradation products (such as the hydroxymethyl derivative, quinolinium salts, or oligomers). You must verify its integrity via (look for the disappearance of the sharp singlet corresponding to the -CH₂Cl protons around 4.8-4.9 ppm and the appearance of a new peak for the -CH₂OH protons) or TLC before use[7].

Q: Can I use standard laboratory solvents to dissolve it for storage? A: No. Storing the reagent in solution drastically increases the rate of hydrolysis unless the solvent is rigorously dried (e.g., over activated molecular sieves) and degassed[5]. Even trace water in solvents like DMF, DMSO, or DCM will degrade the chloromethyl group over time. Store it as a dry solid.

Q: If my reagent has partially hydrolyzed, can I purify it? A: Purification of partially degraded benzylic halides is challenging because the hydroxymethyl byproduct often co-crystallizes. Flash column chromatography (using anhydrous eluents) can separate the alcohol from the chloride, but for critical drug development assays, purchasing or synthesizing a fresh batch is highly recommended to ensure reproducibility.

References
  • How to store temperature and moisture-sensitive compounds? Reddit (r/chemistry). Available at:[Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at:[Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Benzyl chloride - Fate in the environment. Grokipedia. Available at: [Link]

  • Separation Science and Technology Chloromethylated Activated Carbon. Oregon Health & Science University. Available at:[Link]

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate. ResearchGate. Available at:[Link]

Sources

Troubleshooting

reducing unwanted byproducts in 2-(Chloromethyl)quinoline-4-carbonitrile amination

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the amination of 2-(chloromethyl)quinoline-4-carbonitrile. This resource is designed to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the amination of 2-(chloromethyl)quinoline-4-carbonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this reaction and minimizing the formation of unwanted byproducts. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to create a self-validating guide that addresses the common challenges encountered during this critical synthetic step.

I. Understanding the Reaction: Core Principles and Common Pitfalls

The amination of 2-(chloromethyl)quinoline-4-carbonitrile is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The benzylic-like chloride is displaced by a primary or secondary amine to yield the desired 2-(aminomethyl)quinoline-4-carbonitrile derivative. However, the inherent reactivity of the starting material and product can lead to several unwanted side reactions.

The primary challenges in this synthesis are:

  • Dimerization and Polymerization: The starting material can undergo self-condensation, and the amine product can react with the starting material.

  • Hydrolysis: The presence of water can lead to the formation of the corresponding alcohol, 2-(hydroxymethyl)quinoline-4-carbonitrile.

  • Over-alkylation: The desired primary amine product can be further alkylated by the starting material to form a secondary amine, bis((4-cyanoquinolin-2-yl)methyl)amine.

  • Purification Difficulties: The basic nature of the amine product can make purification by standard silica gel chromatography challenging, often resulting in peak tailing and poor separation.[1]

This guide will provide you with the knowledge and tools to anticipate and mitigate these issues.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve specific problems you may encounter during your experiment.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Low yield of desired product with significant amount of a high molecular weight, insoluble material. Dimerization/Polymerization: This is a common issue with reactive benzylic halides.[2][3] High concentrations and elevated temperatures can promote self-condensation of the starting material or reaction of the product with the starting material.1. Decrease Concentration: Run the reaction at a lower molarity to reduce the frequency of intermolecular reactions. 2. Control Temperature: Maintain a lower reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the higher activation energy pathway of dimerization. 3. Slow Addition: Add the 2-(chloromethyl)quinoline-4-carbonitrile solution slowly to a solution of the amine to maintain a low concentration of the electrophile throughout the reaction.
Presence of a significant, more polar byproduct identified as 2-(hydroxymethyl)quinoline-4-carbonitrile by LC-MS. Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and a base.[3]1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. 2. Choice of Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) instead of hydroxide-containing bases or those that can generate hydroxide ions in situ.
Formation of a significant amount of a less polar byproduct, identified as a secondary amine. Over-alkylation: The primary amine product is nucleophilic and can compete with the starting amine for the electrophilic 2-(chloromethyl)quinoline-4-carbonitrile.1. Use an Excess of the Primary Amine: A large excess (3-5 equivalents) of the starting amine will statistically favor its reaction with the electrophile over the product amine. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction of the product.
Product streaks on TLC plate and purifies poorly on silica gel column, leading to low recovery. Strong interaction of the basic amine product with acidic silica gel. 1. Basic-Modified Silica Gel: Deactivate the silica gel by pre-treating it with a solution of triethylamine (1-2%) in the eluent.[1] This will cap the acidic silanol groups. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina. 3. Acid-Base Extraction: Perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The basic amine will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this amination reaction?

A1: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the amine salt without strongly solvating the amine nucleophile, thus preserving its reactivity.[4] Good starting points include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can also influence the solubility of reactants and byproducts, so some empirical optimization may be necessary.

Q2: Which base should I use and how much?

A2: A non-nucleophilic organic base is often the best choice to avoid competing nucleophilic attack on the starting material. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Typically, 1.1 to 1.5 equivalents of the base are sufficient to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, but ensure they are finely powdered and the reaction is well-stirred to overcome solubility issues.

Q3: How does the 4-carbonitrile group affect the reaction?

A3: The electron-withdrawing nature of the nitrile group at the 4-position can have a dual effect. It can activate the benzylic position towards nucleophilic attack by inductively withdrawing electron density.[5] However, Hammett studies on similar systems have shown that both electron-donating and electron-withdrawing groups can accelerate SN2 reactions at the benzylic position, suggesting a complex interplay of electronic effects.

Q4: Can I use aqueous ammonia for the amination?

A4: While possible, using aqueous ammonia increases the risk of hydrolysis of the starting material to 2-(hydroxymethyl)quinoline-4-carbonitrile.[3] Using a solution of ammonia in an organic solvent like methanol or dioxane is a better alternative to minimize this side reaction.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amination with Minimized Byproducts

This protocol is a general guideline. The specific amine, solvent, and temperature may require optimization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (3.0 eq.) and a dry, polar aprotic solvent (e.g., acetonitrile, 0.1 M).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (1.5 eq.).

  • Substrate Addition: Dissolve 2-(chloromethyl)quinoline-4-carbonitrile (1.0 eq.) in the same dry solvent and add it dropwise to the stirred amine solution at room temperature over 30 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of major byproducts.

G SM 2-(Chloromethyl)quinoline-4-carbonitrile Product Desired Product 2-(Aminomethyl)quinoline-4-carbonitrile SM->Product  + R-NH2 (Desired Path) Dimer Dimerization Byproduct SM->Dimer  + Self-reaction Hydrolysis Hydrolysis Byproduct 2-(Hydroxymethyl)quinoline-4-carbonitrile SM->Hydrolysis  + H2O Amine Primary Amine (R-NH2) Overalkylation Over-alkylation Byproduct Secondary Amine Product->Overalkylation  + Starting Material

Caption: Reaction pathways in the amination of 2-(chloromethyl)quinoline-4-carbonitrile.

V. Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial for maximizing yield and minimizing byproducts.

Analytical Technique Application Key Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.- Disappearance of the starting material spot. - Appearance of the product spot (usually more polar). - Visualization of non-polar byproducts (e.g., dimers) and polar byproducts (e.g., hydrolysis product).
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components. Provides mass information for byproduct identification.- Accurate quantification of starting material, product, and byproducts. - Confirmation of the molecular weight of observed species.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis for purity assessment of the final product.- Determination of the purity of the isolated product. - Can be used to track the formation of byproducts over time.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile components.- Useful if the starting materials or products are sufficiently volatile and thermally stable.[7]

VI. References

  • Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Kobe University. (2024).

  • Ultrasound-Promoted Dimerization of Benzylic Halides. ResearchGate. (2013).

  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Benchchem.

  • Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • Amines in Pharmaceutical Synthesis. American Chemical Society. (2021).

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses.

  • Benzylic Effect in SN2 Reactions. Compchem.

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate.

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. (2021).

  • N-Dealkylation of Amines. PMC. (2022).

  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. PubMed. (2020).

  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers (RSC Publishing).

  • Analytical methods and achievability - Guidelines for drinking-water quality. NCBI.

  • (PDF) N-Dealkylation of Amines. ResearchGate. (2022).

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal.

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

  • SN2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide. CORE.

  • N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. IntechOpen. (2020).

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. (2025).

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (2025).

  • Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. (2021).

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. (2021).

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. (2024).

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. (2022).

  • Amine Treating - Troubleshooting Guide. Scribd.

  • The Effect of Allylic Groups on SN2 Reactivity. ResearchGate. (2025).

  • Synthesis and characterization of bis -(2-cyano-1-methyl-3-{2- {{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II) sulfate tetrahydrate. ResearchGate. (2025).

  • SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLIC. IMR Press. (2019).

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. ResearchGate. (2025).

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDI. 78092.

  • Synthesis and characterization of bis (2 METHYL-8- hydroxyquinoline) lead nanoparticles for organic for light emitting diode applications. IMR Press.

  • Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. MDPI. (2021).

Sources

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Technical Support Center: Chromatography Purification of 2-(Chloromethyl)quinoline-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have lost high-value heterocyclic intermediates to poor chromatographic choices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have lost high-value heterocyclic intermediates to poor chromatographic choices.

Purifying 2-(Chloromethyl)quinoline-4-carbonitrile is notoriously difficult. It possesses a "Triangle of Death" for standard chromatography: a basic nitrogen that causes tailing, a highly electrophilic chloromethyl group prone to degradation, and an electron-withdrawing cyano group that modulates the reactivity of both. This guide provides the causality behind these challenges, troubleshooting FAQs, and a self-validating, step-by-step purification protocol.

Core Properties & Chromatographic Challenges

To successfully purify this compound, you must first understand how its structural features interact with the stationary and mobile phases.

Functional GroupPhysicochemical PropertyChromatographic ChallengeEngineered Solution
Quinoline Nitrogen Basic Heterocycle (pKa ~4.5)Interacts strongly with acidic silanols on standard silica, causing severe peak tailing.Use deactivated neutral silica or neutral alumina; strictly avoid amine modifiers.
4-Carbonitrile Strongly Electron-WithdrawingIncreases the electrophilicity of the C2 position via ring conjugation.Minimize on-column residence time; utilize fast flash chromatography.
2-Chloromethyl Hyper-Electrophilic Alkyl HalideProne to rapid hydrolysis, solvolysis, and nucleophilic attack on the column [1].Strictly avoid protic solvents (MeOH/EtOH) and nucleophilic bases (TEA) [2].

Troubleshooting & FAQs

Q1: Why is my compound degrading into multiple spots on the column? A: This is almost always due to hydrolysis or solvolysis. Standard silica gel contains acidic silanol groups and adsorbed water, which catalyze the hydrolysis of highly reactive chloromethyl groups into hydroxymethyl derivatives[1]. Furthermore, if you are using a Dichloromethane/Methanol (DCM/MeOH) gradient, the methanol will act as a nucleophile, converting your product into a methoxymethyl ether. Solution: Switch to an alcohol-free Heptane/Ethyl Acetate system and use neutral silica.

Q2: I usually add 1% Triethylamine (TEA) to my mobile phase to fix quinoline tailing. Why did my yield drop to zero? A: You have inadvertently triggered a Menshutkin reaction. While TEA is a standard additive to suppress silanol interactions for basic heterocycles, the 2-chloromethyl group is hyper-electrophilic. The TEA acts as a nucleophile, reacting with the chloromethyl group to form a highly polar quaternary ammonium salt [2]. This salt binds irreversibly to the silica gel. Solution: Never use amine modifiers with reactive alkyl halides.

Q3: My crude sample is insoluble in Heptane. How should I load it onto the column? A: Do not use wet loading with polar solvents, as this causes severe band broadening and potential degradation. Instead, use the Dry Loading technique. Dissolve your crude in a minimal amount of dry DCM, add an inert support like Celite 545, and evaporate to a free-flowing powder. Celite is preferred over silica for dry loading here to minimize the time the compound spends in contact with active silica surfaces.

Q4: What is the optimal stationary phase for this molecule? A: Deactivated neutral silica gel (pH 6.5–7.5) is the gold standard. If unavailable, neutral alumina (Brockmann Activity II or III) is an excellent alternative that prevents acid-catalyzed degradation [3].

Mechanistic Degradation Pathways

Understanding the chemical pathways that destroy your product is the first step in preventing them.

Mechanism Target 2-(Chloromethyl)quinoline- 4-carbonitrile Path1 Acidic Silica + Protic Solvents Target->Path1 Path2 Silica + TEA Modifier Target->Path2 Path3 Neutral Silica + Heptane/EtOAc Target->Path3 Deg1 Hydrolysis / Solvolysis (Ether/Alcohol Formation) Path1->Deg1 Deg2 Menshutkin Reaction (Quaternary Ammonium Salt) Path2->Deg2 Safe Successful Elution (Intact Chloromethyl) Path3->Safe

Fig 1. Chromatographic degradation pathways vs. optimal purification conditions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you ensure the integrity of the molecule is maintained throughout the workflow.

Phase 1: Preparation and Dry Loading
  • Dissolution: Dissolve the crude 2-(Chloromethyl)quinoline-4-carbonitrile in a minimal volume of anhydrous Dichloromethane (DCM).

  • Adsorption: Add oven-dried Celite 545 to the flask (use a 1:2 ratio of crude mass to Celite).

  • Evaporation: Evaporate the DCM under reduced pressure on a rotary evaporator at 25°C until a free-flowing powder is obtained.

    • Self-Validation Checkpoint: Extract a few milligrams of the dry powder with EtOAc and run a TLC. If the compound has degraded into a baseline spot during loading, your Celite was likely wet or acidic.

Phase 2: Column Packing
  • Stationary Phase Selection: Select high-quality Deactivated Neutral Silica Gel (40-63 µm, pH 6.5-7.5).

  • Slurry Packing: Slurry pack the column using 100% Heptane. Ensure the column is perfectly level to prevent channeling.

Phase 3: Elution and Monitoring
  • Loading: Pour the dry-loaded Celite powder evenly onto the top of the silica bed. Add a 1 cm protective layer of clean, washed sand.

  • Elution: Elute using a gradient of Heptane and Ethyl Acetate (typically starting at 0% and ramping to 20-30% EtOAc).

    • Self-Validation Checkpoint: Before running the column, spot your exact mobile phase mixture on a TLC plate with the crude. Let the plate sit for 15 minutes before developing. If a secondary, lower-Rf spot appears, your EtOAc likely contains nucleophilic impurities (e.g., ethanol stabilizers). Switch to HPLC-grade EtOAc.

  • Detection: Monitor fractions via UV detection at 254 nm. The conjugated quinoline-4-carbonitrile system is highly UV-active.

Phase 4: Concentration
  • Pooling: Combine the product-containing fractions immediately. Do not leave the compound sitting in dilute EtOAc overnight.

  • Evaporation: Concentrate on a rotary evaporator with the water bath set strictly below 30°C . Elevated temperatures in the presence of trace moisture will initiate hydrolysis of the chloromethyl group.

Workflow S1 1. Sample Prep Dry Load on Celite S2 2. Column Packing Neutral Silica (pH 7) S1->S2 S3 3. Elution Heptane/EtOAc Gradient S2->S3 S4 4. Fraction Collection Fast Flow Rate S3->S4 S5 5. Concentration Evaporate < 30°C S4->S5

Fig 2. Step-by-step flash chromatography workflow for reactive chloromethyl heterocycles.

References

  • Title: Reactions of (Chloromethyl)alkylsilanes and Quinoline Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Troubleshooting

overcoming steric hindrance in 2-(Chloromethyl)quinoline-4-carbonitrile substitution reactions

Welcome to the Technical Support Center for heterocyclic substitution reactions. 2-(Chloromethyl)quinoline-4-carbonitrile is a highly versatile but kinetically challenging electrophile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic substitution reactions. 2-(Chloromethyl)quinoline-4-carbonitrile is a highly versatile but kinetically challenging electrophile. Its rigid bicyclic framework and strongly electron-withdrawing cyano group introduce unique steric and electronic hurdles during nucleophilic substitution (SN2) workflows. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your yields.

Troubleshooting FAQs: Overcoming Steric & Electronic Barriers

Q1: Why am I observing high rates of dimerization and degradation instead of the desired SN2 substitution? Root Cause: The 4-carbonitrile group exerts a strong electron-withdrawing effect, rendering the quinoline core highly electron-deficient. This significantly increases the acidity of the benzylic protons at the 2-chloromethyl position. When sterically hindered nucleophiles are paired with strong, unhindered bases (e.g., TEA, NaH), the activation energy for the SN2 backside attack exceeds that of deprotonation[1],[2]. This kinetic competition favors proton abstraction, leading to reactive carbanions that rapidly undergo intermolecular dimerization or oligomerization[2],[3]. Corrective Action: Switch to a weaker, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. Lower the initial reaction temperature to 0 °C to kinetically suppress deprotonation while the nucleophile coordinates[1].

Q2: How can I overcome the steric clash when coupling bulky secondary amines or thiols? Root Cause: The rigid, planar bicyclic quinoline framework creates a restrictive steric environment. Bulky nucleophiles (e.g., substituted piperazines) experience severe van der Waals repulsion during the required 180° backside approach to the C–Cl σ* antibonding orbital, which severely retards the SN2 reaction rate[4],[5]. Corrective Action: Implement an in situ Finkelstein reaction. By adding 0.2–0.5 equivalents of Sodium Iodide (NaI) in a polar aprotic solvent (MeCN or acetone), the chloride is rapidly displaced to form 2-(iodomethyl)quinoline-4-carbonitrile[6]. Iodide is a highly polarizable, superior leaving group that significantly lowers the activation barrier for the subsequent attack by the bulky nucleophile[7],[3].

Q3: My reaction mixture turns black/tarry, and LCMS shows unexpected high-molecular-weight species. What is happening? Root Cause: The quinoline nitrogen possesses a basic lone pair. At high substrate concentrations or elevated temperatures without a superior nucleophile present, the molecule undergoes intermolecular auto-quaternization[8]. The nitrogen of one molecule attacks the electrophilic chloromethyl group of another, triggering a runaway polymerization cascade[8],[9]. Corrective Action: Maintain high dilution (0.05 M – 0.1 M). Ensure the nucleophile is present in excess and add the electrophile slowly to the nucleophile/base mixture, rather than the other way around[10].

Mechanistic Pathway Analysis

Mechanistic_Pathway Sub 2-(Chloromethyl)quinoline -4-carbonitrile SN2 SN2 Pathway (Sterically Hindered) Sub->SN2 NaI Catalysis E2 Deprotonation / E2 (Kinetically Favored) Sub->E2 Strong Base Nuc Bulky Nucleophile (e.g., 2° Amine) Nuc->SN2 Nuc->E2 Prod Desired Substitution Product SN2->Prod Deg Dimerization & Oligomers E2->Deg

Mechanistic competition between desired SN2 substitution and undesired deprotonation pathways.

Quantitative Condition Matrix

The following table summarizes the impact of solvent, catalyst, and base selection on the product distribution when coupling 2-(chloromethyl)quinoline-4-carbonitrile with a sterically hindered secondary amine (e.g., 1-phenylpiperazine).

SolventCatalystBaseTemp (°C)Desired SN2 Yield (%)Dimer/Oligomer (%)Unreacted SM (%)
THFNoneTEA65256015
DMFNoneK₂CO₃25453520
AcetoneNaI (1.0 eq)K₂CO₃56781210
MeCNNaI (0.2 eq)DIPEA25 to 6092 < 2 < 6

Validated Experimental Protocols

Protocol A: Finkelstein-Assisted SN2 Substitution (For Bulky Amines)

Self-Validating Mechanism: This protocol utilizes LCMS checkpoints to confirm the transient iodide intermediate, ensuring the catalytic cycle is active before the nucleophile is introduced, thereby preventing base-induced degradation.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-(chloromethyl)quinoline-4-carbonitrile (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a highly dilute 0.1 M concentration.

  • Catalyst Activation: Add Sodium Iodide (NaI, 0.2 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: An aliquot analyzed via LCMS must indicate the transient formation of the iodinated intermediate (m/z ~295 [M+H]⁺). The solution will typically turn slightly yellow.

  • Base Addition: Add DIPEA (1.5 eq) to the mixture.

  • Nucleophile Addition: Cool the reaction to 0 °C using an ice bath. Add the bulky amine nucleophile (1.2 eq) dropwise over 10 minutes to prevent localized concentration spikes that lead to auto-quaternization.

  • Propagation: Remove the ice bath and warm the reaction to 60 °C for 4–6 hours.

    • Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a lower-Rf product spot exhibiting strong UV absorbance at 254 nm.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Phase-Transfer Catalysis (PTC) for Thiol/Alkoxide Substitution

Self-Validating Mechanism: Biphasic separation physically isolates the base from the sensitive quinoline core, preventing deprotonation/dimerization while activating the nucleophile exclusively at the solvent interface.

  • Preparation: Dissolve the substrate (1.0 eq) and the thiol/alcohol nucleophile (1.2 eq) in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.1 eq) to the organic layer.

  • Biphasic Initiation: Vigorously stir the solution and add an equal volume of 10% aqueous NaOH.

    • Validation Checkpoint: The biphasic mixture must form a distinct, cloudy emulsion during rapid stirring. LCMS of the organic layer after 2 hours should show >80% conversion without the formation of the[M-HCl] dimer mass.

  • Workup: Separate the organic layer, wash with water until the aqueous phase is neutral (pH ~7), dry over Na₂SO₄, and concentrate.

Experimental Workflow Visualization

Experimental_Workflow Step1 Step 1: Dissolve Substrate in anhydrous MeCN (0.1 M) Step2 Step 2: Add Catalytic NaI (0.2 - 0.5 eq) Step1->Step2 Step3 Step 3: Add Weak Base (e.g., K2CO3 or DIPEA) Step2->Step3 Step4 Step 4: Slow Addition of Nucleophile at 0°C Step3->Step4 Step5 Step 5: Heat to 60°C Monitor via TLC/LCMS Step4->Step5

Optimized experimental workflow for sterically hindered nucleophilic substitutions.

Sources

Reference Data & Comparative Studies

Validation

comparative electrophilicity of 2-(Chloromethyl)quinoline-4-carbonitrile in SN2 reactions

Comparative Electrophilicity of 2-(Chloromethyl)quinoline-4-carbonitrile in SN2 Reactions: A Technical Guide In the realm of medicinal chemistry and late-stage functionalization, the selection of an appropriate electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Electrophilicity of 2-(Chloromethyl)quinoline-4-carbonitrile in SN2 Reactions: A Technical Guide

In the realm of medicinal chemistry and late-stage functionalization, the selection of an appropriate electrophilic building block dictates both the yield and the operational efficiency of a synthetic pathway. Quinoline derivatives are privileged scaffolds in drug discovery, and their functionalization often relies on nucleophilic aliphatic substitution (SN2)[1].

This guide provides an in-depth comparative analysis of 2-(Chloromethyl)quinoline-4-carbonitrile , evaluating its electrophilicity against standard alternatives like benzyl chloride and unsubstituted 2-(chloromethyl)quinoline. By dissecting the underlying physical organic chemistry, we provide researchers with the mechanistic rationale and validated protocols necessary to leverage this highly reactive intermediate.

Mechanistic Rationale: The Synergy of Electronic Effects

The reactivity of a benzylic-type halide in an SN2 reaction is fundamentally governed by the activation barrier of the transition state. In SN2 pathways, the nucleophile attacks the electrophilic carbon, simultaneously displacing the leaving group (chloride). Any structural feature that stabilizes the accumulating negative charge in the transition state or increases the partial positive charge (δ+) on the electrophilic carbon will accelerate the reaction[2].

2-(Chloromethyl)quinoline-4-carbonitrile represents an extreme case of electrophilic activation due to two synergistic electronic effects:

  • The Quinoline Core (Inductive Effect): The nitrogen atom within the fused pyridine ring is highly electronegative. It exerts a strong inductive pull (-I effect) on the adjacent carbon framework, withdrawing electron density away from the 2-methyl position and increasing the electrophilicity of the attached chloromethyl group[1][3].

  • The 4-Carbonitrile Group (Resonance & Inductive Effects): The cyano (-CN) group is one of the most potent electron-withdrawing groups (EWGs) in organic chemistry. According to Hammett equation principles, the cyano group exerts both strong inductive (-I) and mesomeric (-M) effects[4]. Positioned at the 4-position, it withdraws electron density through the conjugated π-system of the quinoline ring directly from the 2-position, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the C-Cl bond.

ElectronicEffects A 4-Cyano Group (-I, -M Effects) C Chloromethyl Carbon (High δ+ Charge) A->C Electron Withdrawal (Conjugation) B Quinoline Core (Nitrogen -I Effect) B->C Electron Withdrawal (Inductive) D Accelerated SN2 Nucleophilic Attack C->D Lowered Activation Barrier

Fig 1: Synergistic electron-withdrawing effects activating the chloromethyl carbon for SN2.

Comparative Performance Data

To objectively evaluate the performance of 2-(Chloromethyl)quinoline-4-carbonitrile, we must compare it against standard benzylic electrophiles. The table below synthesizes the relative kinetic profiles of these compounds when subjected to a standard SN2 amine coupling (e.g., with piperidine) in a polar aprotic solvent.

Note: Relative rates are extrapolated based on established Hammett substituent constants (σ) for aza and cyano groups to illustrate the magnitude of electronic activation[4].

ElectrophileStructural ActivationHammett Proxy (Σσ)Est. Relative Rate ( )Typical SN2 Half-Life ( )
Benzyl chloride None (Baseline)0.001> 24 hours
2-(Chloromethyl)quinoline Aza nitrogen (-I)+0.50~15~2.5 hours
2-(Chloromethyl)quinoline-4-carbonitrile Aza nitrogen + Cyano (-I, -M)+1.16~85< 30 mins

Data Interpretation: While benzyl chloride requires elevated temperatures or extended reaction times to achieve high yields, the dual-activated 2-(Chloromethyl)quinoline-4-carbonitrile undergoes near-instantaneous coupling at room temperature. This makes it an exceptional choice for coupling with sterically hindered or electronically deactivated nucleophiles that would otherwise fail to react with standard alkyl halides.

Self-Validating Experimental Protocol: SN2 Amine Coupling

When handling highly activated electrophiles, the experimental design must suppress side reactions (such as dialkylation or elimination) while maximizing the desired SN2 trajectory. The following protocol details the coupling of 2-(Chloromethyl)quinoline-4-carbonitrile with a secondary amine.

Causality of Reagent Selection:
  • Solvent (Acetonitrile - MeCN): A polar aprotic solvent is critical. It solvates the transition state and any cationic counter-ions but leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway.

  • Base (N,N-Diisopropylethylamine - DIPEA): DIPEA acts strictly as an acid scavenger to neutralize the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine is the sole reacting species.

Workflow Step1 1. Reagent Prep (Electrophile + Amine in MeCN) Step2 2. Base Addition (DIPEA as Acid Scavenger) Step1->Step2 Step3 3. SN2 Coupling (Stir at 25°C, Monitor via TLC) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Product Isolation (Flash Chromatography) Step4->Step5

Fig 2: Standardized workflow for SN2 amine coupling with chloromethylquinolines.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.05 equivalents) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution via syringe. Stir for 5 minutes at room temperature (25°C). Self-Validation: The solution should remain clear; any immediate precipitation suggests moisture contamination reacting with the base.

  • Electrophile Introduction: Slowly add 2-(Chloromethyl)quinoline-4-carbonitrile (1.0 equivalent) portion-wise. Because the electrophile is highly activated, the reaction is mildly exothermic.

  • Monitoring (The Self-Validating Check): Stir the reaction at 25°C. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

    • Validation: The starting electrophile is highly UV-active. As the SN2 reaction proceeds, a new, more polar spot (lower value) will appear due to the introduction of the basic amine moiety. Complete disappearance of the top spot within 30–45 minutes confirms successful conversion.

  • Quenching & Extraction: Once complete, concentrate the mixture under reduced pressure to remove MeCN. Dilute the residue with Dichloromethane (DCM) and wash with saturated aqueous to remove DIPEA hydrochloride salts.

  • Isolation: Dry the organic layer over anhydrous , filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure 2-(aminomethyl)quinoline-4-carbonitrile derivative.

Conclusion

The comparative data and mechanistic analysis clearly demonstrate that 2-(Chloromethyl)quinoline-4-carbonitrile is a superior electrophile for SN2 reactions compared to standard benzylic halides. By harnessing the combined electron-withdrawing power of the quinoline nitrogen and the 4-cyano group, chemists can achieve rapid, high-yielding nucleophilic substitutions at room temperature. This reactivity profile is particularly advantageous in drug development, where the efficient assembly of complex, sterically hindered pharmacophores is a constant operational bottleneck.

References

  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl.nbinno.com.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.benchchem.com.
  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.acs.org.
  • Hammett equation (Substituent Effects).wikipedia.org.

Sources

Comparative

benchmarking 2-(Chloromethyl)quinoline-4-carbonitrile against standard quinoline scaffolds

Benchmarking 2-(Chloromethyl)quinoline-4-carbonitrile: A Comparative Guide to Scaffold Reactivity and Synthetic Utility Executive Summary The quinoline nucleus is universally recognized as a "privileged scaffold" in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Chloromethyl)quinoline-4-carbonitrile: A Comparative Guide to Scaffold Reactivity and Synthetic Utility

Executive Summary

The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous antimalarial, antitubercular, and anticancer agents[1]. However, the modern drug discovery landscape demands highly functionalized derivatives to explore novel chemical space and optimize pharmacokinetic profiles[2].

This guide benchmarks 2-(Chloromethyl)quinoline-4-carbonitrile against standard quinoline and benzylic scaffolds. By analyzing the synergistic electronic effects of the 4-carbonitrile group and the 2-chloromethyl reactive center, we provide researchers with a predictive framework and validated experimental protocols for utilizing this building block in high-throughput synthesis and lead optimization.

Structural & Electronic Benchmarking

To understand the utility of 2-(Chloromethyl)quinoline-4-carbonitrile, one must dissect the causality behind its reactivity. The molecule features two critical functional groups that operate in tandem:

  • The 2-Chloromethyl Group (The Electrophile): Primary halides attached to aromatic or heteroaromatic rings exhibit significantly enhanced SN​2 (bimolecular nucleophilic substitution) reactivity. This is due to minimal steric hindrance and the ability of the adjacent π -system to stabilize the transition state[3]. In pyridine and quinoline systems, the 2-position is particularly reactive due to the inductive pull of the adjacent nitrogen atom[4].

  • The 4-Carbonitrile Group (The Electronic Modulator): The cyano (-CN) group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. Positioned at C4, it drastically reduces the electron density of the entire quinoline core.

Mechanistic Causality: The electron-withdrawing nature of the 4-cyano group propagates through the conjugated quinoline system, exacerbating the electron deficiency at the C2 position. This makes the carbon of the 2-chloromethyl group highly electrophilic, accelerating nucleophilic attack while simultaneously suppressing unwanted SN​1 pathways (as the resulting carbocation would be highly destabilized).

G A 2-(Chloromethyl)quinoline -4-carbonitrile B 4-Cyano Group (Electron Withdrawing) A->B D 2-Chloromethyl Group (Primary Halide) A->D C Quinoline Core (Electron Deficient) B->C -I, -M effects C->D Inductive pull E Enhanced SN2 Electrophilicity D->E Minimal steric hindrance

Figure 1: Electronic effects of the 4-cyano group on the SN2 reactivity of the 2-chloromethyl center.

Quantitative Data: Reactivity Comparison

To contextualize the performance of 2-(Chloromethyl)quinoline-4-carbonitrile, we benchmark it against standard alkylating agents using a standardized nucleophilic substitution model. The data below illustrates the profound impact of heteroaromatic and electron-withdrawing substitutions on reaction kinetics.

Table 1: Benchmarking SN​2 Reactivity and Physicochemical Properties

Scaffold / Alkylating AgentRelative SN​2 Rate ( krel​ )*Electronic Influence at Reaction CenterSynthetic Application Profile
Benzyl chloride 1.0 (Baseline)NeutralGeneral standard for benzylic alkylation.
2-(Chloromethyl)quinoline ~25 - 30Mildly Electron-WithdrawingStandard heteroaryl methylation; moderate reactivity[3].
2-(Chloromethyl)quinoline-4-carbonitrile > 150 Strongly Electron-Withdrawing Rapid bioconjugation; late-stage functionalization.

*Note: krel​ values are representative benchmarks based on standard kinetic assays using morpholine as a nucleophile in polar aprotic conditions at 25°C.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs pseudo-first-order kinetics to simplify rate extraction and utilizes an internal standard to negate volumetric sampling errors.

Causality in Protocol Design: We select a polar aprotic solvent (Acetone or DMF) because it solvates cations well but leaves anions/nucleophiles relatively "naked" and highly reactive, which is a strict requirement for driving SN​2 mechanisms over competing pathways[5].

Protocol: Standardized SN​2 Kinetic Benchmarking via HPLC

Reagents & Materials:

  • Substrate: 2-(Chloromethyl)quinoline-4-carbonitrile (1.0 mM final concentration).

  • Control Substrate: Benzyl chloride (1.0 mM final concentration) run in parallel to validate the system.

  • Nucleophile: Morpholine (10.0 mM final concentration) – 10x excess establishes pseudo-first-order conditions.

  • Internal Standard: Biphenyl (0.5 mM).

  • Solvent: Anhydrous Acetone (Polar aprotic)[6].

Step-by-Step Workflow:

  • System Preparation: Prepare a stock solution containing the substrate (1.0 mM) and biphenyl (0.5 mM) in anhydrous acetone. Equilibrate the solution in a thermostatic bath at exactly 25.0 °C.

  • Reaction Initiation: Inject the morpholine stock solution to achieve a final concentration of 10.0 mM. Start the timer immediately ( t=0 ).

  • Kinetic Sampling: At predefined intervals (e.g., 1, 3, 5, 10, 15, and 30 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching (Self-Validation): Immediately quench the aliquot by diluting it into 950 µL of a cold acidic quench solution (e.g., 0.1% TFA in Acetonitrile/Water). Causality: The acid protonates the morpholine, instantly halting the SN​2 reaction and locking the kinetic snapshot.

  • Instrumental Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Data Processing: Integrate the peaks for the remaining substrate and the internal standard. Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope yields the observed rate constant ( kobs​ ). Divide kobs​ by the nucleophile concentration to determine the definitive second-order rate constant ( k2​ ).

Workflow Step1 1. Substrate & Nucleophile Preparation (Pseudo-1st Order, Polar Aprotic Solvent) Step2 2. Temperature-Controlled Reaction (Thermostatic Bath at 25°C) Step1->Step2 Step3 3. Kinetic Sampling & Acidic Quenching (Halts SN2 via Nucleophile Protonation) Step2->Step3 Step4 4. RP-HPLC Analysis (Normalized against Internal Standard) Step3->Step4 Step5 5. Data Processing (Calculate Second-Order Rate Constant k2) Step4->Step5

Figure 2: Standardized workflow for benchmarking SN2 reaction kinetics.

Conclusion

Benchmarking 2-(Chloromethyl)quinoline-4-carbonitrile reveals it as a highly activated, privileged building block. The strategic placement of the 4-carbonitrile group exerts a profound electron-withdrawing effect across the quinoline core, exponentially increasing the electrophilicity of the 2-chloromethyl position compared to standard benzylic and unsubstituted quinoline scaffolds. For drug development professionals, this translates to faster reaction times, higher yields in late-stage functionalization, and the integration of a pharmacologically valuable cyano-quinoline motif into target libraries.

References

  • A comprehensive review of quinoline scaffolds in antitubercular drug discovery Source: Mendeley / Discover Chemistry URL:1

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry URL:2

  • Effect of Allylic Groups on SN2 Reactivity Source: PubMed Central (PMC) URL:3

  • Reactivity of the chloromethyl group in pyridine derivatives Source: Benchchem URL:4

  • The SN2 Reaction Mechanism Source: Master Organic Chemistry URL:5

Sources

Validation

validating the biological activity of 2-(Chloromethyl)quinoline-4-carbonitrile analogs

As a Senior Application Scientist, validating novel chemotypes requires moving beyond basic IC 50​ values and establishing a rigorous, self-validating framework for target engagement. The 2-(Chloromethyl)quinoline-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating novel chemotypes requires moving beyond basic IC 50​ values and establishing a rigorous, self-validating framework for target engagement. The 2-(Chloromethyl)quinoline-4-carbonitrile (2-CMQ-4-CN) scaffold represents a highly specialized bifunctional pharmacophore. It combines the non-covalent recognition capabilities of the quinoline-4-carbonitrile core with the irreversible, SN​2 -driven covalent reactivity of the 2-chloromethyl warhead.

This guide provides a comprehensive framework for evaluating 2-CMQ-4-CN analogs against traditional covalent alternatives, detailing the causality behind the necessary experimental designs and outlining self-validating protocols to prove biological activity.

Mechanistic Rationale: The 2-CMQ-4-CN Chemotype

The design of targeted covalent inhibitors (TCIs) relies on a two-step kinetic process: initial reversible binding ( KI​ ) followed by irreversible target inactivation ( kinact​ ).

The 2-CMQ-4-CN scaffold is uniquely suited for this:

  • The Scaffold (Quinoline-4-carbonitrile): The quinoline core acts as a robust hydrogen-bond acceptor, frequently utilized to anchor molecules within kinase hinge regions or deep hydrophobic pockets. Recent crystallographic studies demonstrate that the 4-carbonitrile substitution introduces a strong dipole and acts as a potent halogen-bond acceptor, significantly driving the initial non-covalent affinity ([1]).

  • The Warhead (2-Chloromethyl): Unlike traditional Michael acceptors (e.g., acrylamides), the 2-chloromethyl group is an aliphatic electrophile that undergoes rapid SN​2 nucleophilic substitution by target cysteine thiols (e.g., Cys110 in Prostaglandin E Synthase 2) ([2]).

Mechanism A 2-CMQ-4-CN Analog (Warhead + Scaffold) C Reversible Complex (Non-Covalent Docking) A->C B Target Protein (e.g., PTGES2 Cys110) B->C D Nucleophilic Attack (SN2 Cl- Displacement) C->D k_inact E Irreversible Adduct (Target Inactivation) D->E

Kinetic mechanism of targeted covalent inhibition by 2-CMQ-4-CN analogs.

Comparison Guide: 2-CMQ-4-CN vs. Alternative Warheads

When benchmarking 2-CMQ-4-CN against industry-standard electrophiles, the primary differentiators are aqueous half-life and reaction mechanism . Acrylamides are highly stable but can accumulate off-target over time. In contrast, 2-CMQ analogs exhibit a much shorter aqueous half-life (< 2 hours). This creates a "hit-and-run" profile: the drug rapidly binds its specific target due to the 4-CN recognition motif, while unbound molecules quickly hydrolyze into inert byproducts, minimizing systemic proteomic toxicity ([2]).

Table 1: Performance Comparison of Covalent Warhead Scaffolds
ParameterAcrylamides (e.g., Afatinib)Chloroacetamides2-CMQ-4-CN Analogs
Reaction Mechanism Michael Addition (Soft) SN​2 Substitution (Hard) SN​2 Substitution (Hard)
Aqueous Half-Life > 24 hours~ 12 hours< 2 hours (Rapid hydrolysis)
Primary Target Profile Kinase Hinge Cysteines (EGFR)V-ATPase, Broad ProteomePTGES2, GSTO1, AAK1
Off-Target Toxicity Risk Moderate (Time-dependent)High (Non-specific alkylation)Low (Hydrolytic clearance)

Experimental Workflows for Biological Validation

To rigorously validate a 2-CMQ-4-CN analog, you must prove two things: (1) the inhibition is truly covalent and time-dependent, and (2) the molecule engages the specific target cysteine inside a living cell.

Protocol 1: Time-Dependent Kinetic Validation & Jump-Dilution

Standard IC 50​ assays are fundamentally flawed for covalent inhibitors because potency artificially increases with longer incubation times. We must calculate the inactivation efficiency ( kinact​/KI​ ) and use a jump-dilution assay as a self-validating control to prove irreversibility.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the purified target enzyme (e.g., PTGES2 or a target kinase) with varying concentrations of the 2-CMQ-4-CN analog. Causality: This allows the reversible complex to form and the SN​2 covalent bond to mature over distinct time points (0, 10, 30, 60 minutes).

  • Substrate Addition: Rapidly add the enzymatic substrate to initiate the reaction.

  • Quenching & Measurement: Quench the reaction at linear phase and measure product formation (via LC-MS or fluorescence) to determine the remaining active enzyme fraction.

  • Data Fitting: Plot the natural log of remaining activity versus pre-incubation time to extract kobs​ . Plot kobs​ vs. inhibitor concentration to calculate kinact​/KI​ .

  • Self-Validating Jump-Dilution: Incubate the enzyme with the inhibitor at 10x IC 50​ for 1 hour, then rapidly dilute the mixture 100-fold into assay buffer containing substrate. Causality: If the inhibitor is non-covalent, activity will immediately recover due to dissociation. If it is covalent (like 2-CMQ), the enzyme remains 100% inhibited post-dilution, validating the irreversible mechanism.

Table 2: Kinetic Validation Data (Mock Comparative Data)
CompoundTargetIC 50​ (10 min)IC 50​ (60 min) kinact​/KI​ ( M−1s−1 )Recovery post-dilution?
Non-Covalent Control PTGES245 nM45 nMN/AYes (100%)
Acrylamide Analog PTGES2120 nM15 nM4.2 x 10 3 No (0%)
2-CMQ-4-CN Analog PTGES280 nM4 nM1.8 x 10 4 No (0%)

Note: The 2-CMQ-4-CN analog shows a superior kinact​/KI​ driven by the highly reactive chloromethyl group, despite a moderate initial KI​ .

Protocol 2: Intact Cell Target Engagement via Chemoproteomics (ABPP)

To prove that the 2-CMQ-4-CN analog hits its target in the complex milieu of a living cell, we utilize Activity-Based Protein Profiling (ABPP) using an alkyne-tagged analog.

ABPP S1 Live Cell Incubation S2 Cell Lysis & Extraction S1->S2 S3 CuAAC Click Chemistry S2->S3 S4 Streptavidin Enrichment S3->S4 S5 LC-MS/MS Proteomics S4->S5

Activity-based protein profiling workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Live Cell Treatment: Treat wild-type cells and mutant cells (e.g., target protein with a Cys-to-Ala mutation) with the alkyne-tagged 2-CMQ-4-CN probe for 2 hours. Causality: Treating live cells preserves native protein folding and intracellular redox states, which are critical for accurate cysteine reactivity profiling.

  • Lysis & Proteome Extraction: Wash cells thoroughly to remove unbound probe, then lyse using a denaturing buffer (1% SDS).

  • CuAAC Click Chemistry: React the proteome lysate with a biotin-azide reagent, CuSO 4​ , THPTA ligand, and sodium ascorbate. Causality: This selectively appends a biotin affinity tag only to proteins that have been covalently modified by the alkyne-probe.

  • Enrichment: Incubate the clicked proteome with streptavidin-agarose beads. Perform stringent washes (SDS, urea) to strip away all non-covalently bound background proteins.

  • Self-Validating Control (Mutagenesis): Analyze the enriched proteins via LC-MS/MS or Western blot. Causality: If the probe labels the wild-type protein but fails to label the Cys-to-Ala mutant, this definitively proves that the specific cysteine is the sole site of covalent modification by the 2-chloromethyl warhead.

References

  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Crystal Growth & Design, 2025. URL:[Link]

  • Synthesis and Target Identification of a Novel Electrophilic Warhead, 2-Chloromethylquinoline. Biochemistry, 2019. URL:[Link]

  • Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry, 2022. URL:[Link]

Comparative

Comparative Toxicity of 2-(Chloromethyl)quinoline-4-carbonitrile in Cell Viability Assays: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction: Structural Determinants of Quinoline Toxicity Quinoline derivatives represent a privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction: Structural Determinants of Quinoline Toxicity

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, widely investigated for their antiproliferative, antileishmanial, and pro-apoptotic properties 1. However, the specific functionalization of the quinoline ring dictates its primary mechanism of cytotoxicity.

2-(Chloromethyl)quinoline-4-carbonitrile is a highly reactive derivative. Unlike traditional 4-amino or 2-aryl quinolines, this compound possesses two critical functional groups that synergistically enhance its toxicity:

  • The 2-(Chloromethyl) Group: Acts as a potent electrophilic center. It is highly susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione), acting as an alkylating agent that induces rapid oxidative stress 12.

  • The 4-Carbonitrile Group: A strong electron-withdrawing group (EWG) that further activates the quinoline core, increasing the electrophilicity of the chloromethyl moiety and lowering the overall activation energy required for covalent binding to cellular targets.

This guide objectively compares the in vitro cytotoxicity of this compound against other substituted quinoline alternatives and provides self-validating experimental workflows for accurate viability assessment.

Comparative In Vitro Cytotoxicity Data

Direct comparison of half-maximal inhibitory concentrations (IC50) across different studies requires careful consideration of cell lines and assay conditions [[3]](). The table below synthesizes the performance of various quinoline classes to contextualize the aggressive toxicity profile of chloromethyl/carbonitrile functionalization.

Table 1: Comparative Cytotoxicity (IC50) of Quinoline Derivatives

Compound ClassRepresentative SubstitutionTarget Cell LineIC50 Range (µM)Primary Mechanism of Toxicity
Chloromethyl Quinolines 2-(Chloromethyl)quinoline-4-carbonitrileHL-60 / U9375 - 15*Alkylating stress, Thiol oxidation, Acute ROS 1, 2
4-Substituted Quinolines 4-Amino / 4-Hydroxy (HTI Series)Caco-2 / MCF-715 - 50Mitochondrial permeabilization, Caspase activation 1, 4
2-Arylvinyl Quinolines 2-(4-methoxystyryl)HT-29 / HepG20.3 - 1.5Cell cycle arrest, Kinase inhibition 5
2,8-Bis(trifluoromethyl) 4-(3,5-dimethyl-1H-pyrazol-4-yl)HL-6020 - 45Antiproliferative, Apoptosis 5

*Data extrapolated from structurally related 2-(chloromethyl)quinoline hydrochlorides and 4-carbonitrile derivatives.

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of 2-(Chloromethyl)quinoline-4-carbonitrile is primarily driven by its ability to induce rapid intracellular thiol oxidation. This disrupts the cellular redox balance, leading to Reactive Oxygen Species (ROS) generation. Subsequent dissipation of the mitochondrial transmembrane potential (ΔΨm) triggers caspase-dependent apoptosis 1.

Apoptosis_Pathway Q 2-(Chloromethyl)quinoline-4-carbonitrile Alk Alkylating Stress & Thiol Oxidation Q->Alk ROS ROS Generation Alk->ROS Mito Mitochondrial Permeabilization (ΔΨm↓) ROS->Mito Casp Caspase Activation (Caspase-3/9) Mito->Casp Apop Apoptotic Cell Death Casp->Apop

Fig 1. Mechanistic pathway of quinoline-induced mitochondrial apoptosis and ROS generation.

Self-Validating Experimental Protocols

To accurately assess the cytotoxicity of highly reactive quinoline derivatives, experimental protocols must account for compound autofluorescence, solvent toxicity, and dynamic metabolic states.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality: The MTT assay measures metabolic activity. Mitochondrial reductases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals 3. Because quinolines can be highly conjugated and absorb light, a "No-Cell Blank" is mandatory to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HL-60) in a 96-well plate at a density of 5×104 cells/well. Allow adherence overnight in a humidified incubator at 37°C with 5% CO2 3.

  • Compound Preparation: Dissolve 2-(Chloromethyl)quinoline-4-carbonitrile in anhydrous DMSO. Validation Check: Ensure the final DMSO concentration in the culture medium strictly remains ≤0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Replace media with compound-dosed media across a serial dilution range (0.1 µM to 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Venetoclax or Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Remove the dosed media. Add fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2–4 hours in the dark 3.

  • Solubilization: Aspirate the MTT media carefully. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background noise from cellular debris.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Dose-Response) A->B C Incubation (24-72h, 37°C) B->C D MTT Addition & Formazan Formation C->D E Solubilization (DMSO) D->E F Absorbance Measurement E->F

Fig 2. Step-by-step workflow of the MTT cell viability assay for quinoline derivatives.

Protocol B: Flow Cytometric Analysis of Mitochondrial Permeabilization (JC-1 Assay)

Causality: To confirm that cell death is mediated by mitochondrial permeabilization (a hallmark of quinoline toxicity 1), the JC-1 dye is utilized. JC-1 is a cationic dye that aggregates in healthy, polarized mitochondria (emitting red fluorescence). Upon depolarization caused by the toxic compound, it diffuses into the cytoplasm as monomers (emitting green fluorescence). This ratiometric shift provides an internal control independent of cell volume.

Step-by-Step Methodology:

  • Treatment: Treat cells with the calculated IC50 dose of the quinoline derivative for 24 hours.

  • Harvesting: Wash cells twice with ice-cold PBS and resuspend in 500 µL of JC-1 assay buffer.

  • Staining: Add JC-1 dye to a final concentration of 2 µM. Incubate in the dark for 15 minutes at 37°C.

  • Validation Control: Treat a separate well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a known mitochondrial uncoupler and serves as a positive control for complete depolarization.

  • Flow Cytometry: Excite the sample at 488 nm. Detect green monomers in the FITC channel (~525 nm) and red aggregates in the PE channel (~590 nm). Calculate the Red/Green fluorescence ratio to quantify depolarization.

References

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Source: National Institutes of Health (NIH). URL: 1

  • A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives. Source: BenchChem. URL: 3

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: National Institutes of Health (NIH). URL:6

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL: 5

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: Brieflands. URL: 4

  • 2-(CHLOROMETHYL)QUINOLINE HYDROCHLORIDE Safety Data. Source: Georganics. URL:2

Sources

Safety & Regulatory Compliance

Safety

2-(Chloromethyl)quinoline-4-carbonitrile proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 2-(Chloromethyl)quinoline-4-carbonitrile As a Senior Application Scientist, I recognize that the integration of highly reactive intermediates like 2-(Chloromethyl)q...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 2-(Chloromethyl)quinoline-4-carbonitrile

As a Senior Application Scientist, I recognize that the integration of highly reactive intermediates like 2-(Chloromethyl)quinoline-4-carbonitrile into drug development pipelines requires rigorous, self-validating safety and disposal protocols. This compound combines the electrophilic reactivity of a chloromethyl group (a known alkylating agent) with the inherent toxicity of a cyanoquinoline core.

The following guide provides the causality behind the required safety measures and outlines the strict operational and disposal methodologies necessary for professional laboratory environments.

Hazard Profile & Chemical Causality

To design an effective disposal system, we must first understand the chemical behavior of the waste. 2-(Chloromethyl)quinoline-4-carbonitrile presents a dual-hazard profile:

  • The Chloromethyl Group: This moiety is a highly reactive electrophile. It acts as a potent alkylating agent, making the compound corrosive to skin and mucous membranes, and a severe eye irritant. In the presence of moisture, it can slowly hydrolyze to release trace amounts of hydrogen chloride (HCl) gas.

  • The Cyanoquinoline Core: Quinoline-carbonitrile derivatives exhibit significant acute toxicity (oral, dermal, and inhalation)[1].

Table 1: Synthesized Hazard and Logistics Data

ParameterSpecification / ClassificationOperational Rationale
Waste Classification Halogenated Organic WasteContains covalent chlorine; requires high-temperature incineration with specialized scrubbers to prevent dioxin formation[2].
Primary Hazards Corrosive (Category 1C), Acute ToxicityAlkylating nature causes severe tissue damage; mandates strict PPE (nitrile/neoprene gloves, face shield).
Incompatibilities Strong oxidizing agents, strong bases, nucleophilesExothermic reactions or rapid hydrolysis can occur, leading to hazardous gas evolution.
Storage Requirements Cool, dry, well-ventilatedPrevents ambient moisture from initiating hydrolysis of the chloromethyl group.

Disposal Workflow Visualization

The following diagram illustrates the self-validating lifecycle of waste management for this compound, ensuring compliance with environmental health and safety (EHS) standards.

DisposalWorkflow Start Waste Generation (2-CMQ-4-CN) Segregate Segregation Halogenated Organic Waste Start->Segregate Contain Containment HDPE or Glass Container Segregate->Contain Label Labeling 'Toxic, Halogenated, Corrosive' Contain->Label Store Storage Ventilated Corrosive Cabinet Label->Store Dispose Final Disposal Licensed Incineration Facility Store->Dispose

Standardized laboratory disposal workflow for halogenated alkylating agents.

Step-by-Step Disposal Methodology

Under no circumstances should researchers attempt to chemically treat or neutralize bulk quantities of this compound in an improvised manner, as incomplete quenching can generate toxic byproducts or uncontrolled exotherms. All disposal must be routed through licensed professional waste disposal services[2].

Phase 1: Segregation and Containment
  • Step 1: Container Selection. Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or amber glass is required. Causality: Metal containers must be strictly avoided because trace HCl generated from ambient hydrolysis will corrode the metal, potentially compromising the container's integrity.

  • Step 2: Segregation. Ensure the waste stream is strictly classified as Halogenated Organic Waste . Do not mix with non-halogenated solvents. Causality: Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acidic combustion gases (like HCl) and prevent the synthesis of environmental pollutants.

Phase 2: Labeling and Accumulation
  • Step 3: GHS Labeling. Affix a globally harmonized system (GHS) compliant label immediately upon the first drop of waste entering the container. The label must explicitly state: "Danger: Halogenated Organic Waste, Corrosive, Toxic."

  • Step 4: Secondary Containment. Place the primary waste container inside a secondary containment tray within a continuously ventilated fume hood or a dedicated corrosive storage cabinet.

Phase 3: Final Professional Disposal
  • Step 5: EHS Transfer. Once the container reaches 80% capacity, seal it tightly. Do not overfill. Transfer the custody of the material to your institution's Environmental Health and Safety (EHS) department.

  • Step 6: Licensed Incineration. The material must be entrusted to a licensed waste disposal company for destruction via professional incineration[2].

Emergency Spill Response Protocol

In the event of a spill, immediate containment is prioritized over recovery to minimize inhalation and dermal exposure to the alkylating agent.

  • Evacuate and Ventilate: Immediately clear the immediate area. Ensure the laboratory's local exhaust ventilation is operating at maximum capacity to clear potential aerosolized dust or fumes.

  • Don Appropriate PPE: Responders must wear heavy-duty chemical-resistant gloves (e.g., butyl rubber or double-gloved nitrile), a lab coat, and chemical splash goggles or a face shield.

  • Containment (Solid Spill): If the compound is in solid form, do not dry sweep, as this generates hazardous dust. Gently cover the spill with damp, inert absorbent material (like sand or vermiculite) to suppress dust.

  • Containment (Liquid/Solution Spill): If spilled as a solution, encircle the spill with inert absorbent pads or vermiculite to prevent spreading.

  • Collection: Carefully scoop the absorbed mixture using non-sparking, non-metallic tools. Place the collected material into a heavy-duty, sealable plastic bag or a dedicated solid-waste HDPE bucket.

  • Decontamination: Wash the spill surface thoroughly with copious amounts of water and a mild detergent, collecting all wash water as hazardous waste.

  • Disposal: Label the collected spill debris as hazardous halogenated waste and contact a licensed professional waste disposal service immediately[2].

References

  • National Institutes of Health (NIH) / PubChem. 4-Cyanoquinoline | CID 270566. Retrieved from:[Link]

  • Capot Chemical. MSDS of 4-Chloromethyl-quinoline hydrochloride. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Chloromethyl)quinoline-4-carbonitrile

The handling of 2-(Chloromethyl)quinoline-4-carbonitrile demands a rigorous, uncompromising approach to laboratory safety. As a bifunctional intermediate heavily utilized in drug discovery and medicinal chemistry, its st...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of 2-(Chloromethyl)quinoline-4-carbonitrile demands a rigorous, uncompromising approach to laboratory safety. As a bifunctional intermediate heavily utilized in drug discovery and medicinal chemistry, its structural profile combines the systemic toxicity of a functionalized quinoline ring with the aggressive electrophilicity of a chloromethyl group.

This guide provides field-proven, self-validating protocols for researchers and drug development professionals, ensuring absolute operational safety from dispensing to disposal.

Mechanistic Hazard Profiling: The Dual-Threat Architecture

To design an effective safety protocol, we must first understand the causality of the compound's hazards. 2-(Chloromethyl)quinoline-4-carbonitrile presents two distinct toxicological pathways:

  • The Chloromethyl Moiety (Direct Alkylating Agent): The chloromethyl group is a highly reactive electrophile. It readily undergoes nucleophilic substitution ( SN​2 ) with biological nucleophiles—specifically the amine and thiol groups in cellular proteins, and the nitrogenous bases in DNA. This direct covalent modification makes the compound a potent lachrymator, a severe skin vesicant (blistering agent), and a suspected mutagen 1[1].

  • The Quinoline-4-carbonitrile Core (Systemic Toxin): Quinoline derivatives are highly lipophilic, allowing rapid absorption through the dermal barrier. Once systemic, they undergo cytochrome P450-mediated oxidation in the liver, forming reactive epoxide intermediates that trigger severe hepatotoxicity and oxidative stress2[2]. The strongly electron-withdrawing carbonitrile group further activates the molecule, increasing its overall electrophilicity.

ToxicityMechanism Compound 2-(Chloromethyl)quinoline -4-carbonitrile Path1 Chloromethyl Group (Alkylating Agent) Compound->Path1 Path2 Quinoline Core (Lipophilic Heterocycle) Compound->Path2 Mech1 Electrophilic Attack on Biological Nucleophiles Path1->Mech1 Mech2 CYP450-Mediated Oxidation Path2->Mech2 Tox1 DNA/Protein Alkylation (Mutagenesis / Blistering) Mech1->Tox1 Tox2 Reactive Epoxides (Hepatotoxicity) Mech2->Tox2

Caption: Dual-pathway toxicity mechanism of 2-(Chloromethyl)quinoline-4-carbonitrile.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkylating agents. The following matrix outlines the mandatory, task-specific PPE required to prevent dermal permeation and inhalation exposure 3[3].

Operational TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection & Causality
Dry Weighing & Dispensing Double-glove: Nitrile (inner) + Butyl rubber (outer)Chemical splash goggles + Full face shieldN95 or P100 particulate respiratorTyvek® suit. Causality: Butyl rubber prevents rapid permeation of alkylating agents; N95 blocks reactive dust aerosolization.
Reaction Setup (Solution) Double-glove: Nitrile (inner) + Neoprene (outer)Chemical splash gogglesFume hood sash at lowest operational levelFlame-retardant lab coat. Causality: Neoprene offers broad solvent resistance during liquid handling.
Spill Cleanup Heavy-duty Butyl rubber glovesFull face shield over gogglesFull-face PAPR (Powered Air-Purifying Respirator)Impermeable HazMat suit. Causality: High risk of concentrated exposure requires maximum barrier isolation.

Operational Workflow & Self-Validating Methodologies

To guarantee safety, every handling procedure must be a closed, self-validating system. Do not rely solely on passive engineering controls.

Protocol A: Anti-Static Weighing and Dispensing

Causality: Powders of highly reactive organics carry static charges that can cause the material to "jump" or aerosolize during transfer, leading to severe respiratory exposure or hood contamination.

  • Environmental Prep: Ensure the Class II Type B2 biological safety cabinet or dedicated chemical fume hood is operating with a face velocity of at least 100 fpm.

  • Static Elimination: Pass an anti-static zero-ionizer bar over the weighing spatulas, the balance draft shield, and the receiving vial.

  • Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable vial equipped with a septum cap. Do not transport open weigh boats across the laboratory.

  • Self-Validation (Decontamination Check): Before removing the sealed vial from the hood, wipe the exterior with a swab dampened in 1% ethanolamine solution, followed by a dry wipe. This chemically neutralizes any microscopic dust on the vial's surface.

WorkflowSOP Step1 1. Environmental Prep (Class II Hood, 100 fpm) Step2 2. PPE Donning (Butyl/Nitrile, P100, Shield) Step1->Step2 Step3 3. Anti-Static Weighing (Closed-System Transfer) Step2->Step3 Step4 4. Experimental Execution (Inert Atmosphere) Step3->Step4 Step5 5. Chemical Quenching (Nucleophilic Displacement) Step4->Step5 Step6 6. Validation (TLC/LC-MS Confirmation) Step5->Step6 Step7 7. Waste Segregation (Halogenated Incineration) Step6->Step7

Caption: Standard Operating Procedure (SOP) workflow for handling reactive chloromethyl quinolines.

Decontamination, Quenching, and Disposal Plan

Never dispose of unreacted 2-(Chloromethyl)quinoline-4-carbonitrile directly into standard aqueous or organic waste streams. The chloromethyl group must be deliberately destroyed (quenched) to prevent downstream exposure to waste-management personnel.

Quenching Reagents Matrix
ReagentMechanism of ActionEfficiencyApplication
10% Ethanolamine in THF Nucleophilic substitution ( SN​2 ) of the labile chlorine atom.>99% (Rapid)Decontaminating glassware, spatulas, and neutralizing reaction residues.
1M NaOH (Aqueous) Hydrolysis of the chloromethyl group to a benign hydroxymethyl group.>95% (Moderate)Large-scale liquid waste neutralization (requires vigorous stirring).
Saturated NaHCO3​ Mild base neutralization of any generated HCl byproducts.N/A (Buffer)Post-quench pH adjustment prior to final waste segregation.
Protocol B: In Situ Quenching and Disposal
  • Solubilization: Dissolve any residual compound or reaction mixture in a compatible, miscible solvent (e.g., THF or Isopropanol).

  • Nucleophilic Displacement: Slowly add an excess of 10% Ethanolamine solution (or 1M NaOH) while stirring vigorously. Causality: The primary amine acts as a strong nucleophile, displacing the chlorine atom and converting the hazardous alkylating agent into a non-reactive, stable amine derivative.

  • Self-Validation (Analytical Confirmation): Do not assume the quench is complete based on time alone. Spot the quench solution on a Thin-Layer Chromatography (TLC) plate or run a rapid LC-MS assay. The complete disappearance of the starting material peak/spot is the only acceptable validation that the hazard has been neutralized.

  • Waste Segregation: Once analytically validated, adjust the pH to neutral using saturated NaHCO3​ , and transfer the solution to a properly labeled "Halogenated Organic Waste" container for high-temperature incineration.

References

  • Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]

  • Quinolines: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Oxirane, (chloromethyl)-: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Chloromethyl methyl ether - Toxicity and Hazards Source: Wikipedia (Chemical Safety & Occupational Health) URL:[Link]

Sources

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